2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
Description
BenchChem offers high-quality 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(1,2,4-triazol-4-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN5/c7-5-1-9-6(2-8-5)12-3-10-11-4-12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHCPJMUIPSGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (CAS 2389017-86-9): A Key Intermediate in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating a reactive brominated pyrazine core with a biologically significant 1,2,4-triazole moiety, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents. This document elucidates the core molecular attributes, proposes a logical synthetic pathway based on established chemical principles, and explores its potential applications, particularly in the development of kinase inhibitors. Furthermore, it furnishes detailed, field-proven experimental protocols for its derivatization and biological evaluation, positioning it as a valuable tool for researchers engaged in the discovery of next-generation pharmaceuticals.
Part 1: Core Molecular Attributes
2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine is a unique bifunctional molecule. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Its combination with the 1,2,4-triazole ring—a scaffold known for a wide spectrum of biological activities including antimicrobial and anticancer properties—creates a "privileged structure" for drug design.[3][4][5] The bromine atom at the 2-position of the pyrazine ring is the molecule's key feature for synthetic utility, acting as a versatile chemical "handle" for introducing further molecular diversity through cross-coupling reactions.
Caption: Chemical structure of the title compound.
Table 1: Physicochemical Properties of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
| Property | Value | Source/Method |
| CAS Number | 2389017-86-9 | [6] |
| Molecular Formula | C₆H₄BrN₅ | Calculated |
| Molecular Weight | 226.04 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for class |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol | Predicted |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
Part 2: Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis logically begins with a commercially available, appropriately substituted pyrazine, such as 2,5-dibromopyrazine. The differential reactivity of the two bromine atoms can be exploited. One bromine atom is displaced by the 1,2,4-triazole anion in an SNAr reaction. This choice is predicated on the fact that triazole anions are effective nucleophiles for displacing halogens from electron-deficient aromatic rings like pyrazine.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Synthetic Protocol (Proposed)
-
Preparation: To a solution of 2,5-dibromopyrazine (1.0 eq) in anhydrous dimethylformamide (DMF), add 1,2,4-triazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation and facilitates the SNAr reaction. K₂CO₃ is a mild base used to deprotonate the triazole, forming the nucleophilic triazolide anion in situ.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the substitution reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Causality: This step quenches the reaction and separates the desired organic product from the inorganic salts (like KBr and excess K₂CO₃) and the high-boiling DMF solvent.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Self-Validation: Purification by chromatography is essential to isolate the target compound from unreacted starting materials and potential regioisomeric byproducts, ensuring high purity for subsequent applications.
-
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, observing characteristic shifts for the pyrazine and triazole protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
Part 3: Applications in Medicinal Chemistry & Drug Development
The true value of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine lies in its role as a strategic intermediate. The pyrazine-triazole core is a validated scaffold in multiple therapeutic areas, and the bromo substituent provides a gateway for diversification.
A Scaffold for Kinase Inhibitors
Kinases are critical targets in oncology, and many small molecule inhibitors feature nitrogen-containing heterocyclic cores that interact with the ATP-binding pocket of the enzyme.[9] Research has shown that derivatives of[6][10][11]triazolo[4,3-a]pyrazine exhibit potent dual inhibitory activity against c-Met and VEGFR-2, two key kinases involved in tumor growth and angiogenesis.[7] The title compound is an ideal precursor for creating libraries of similar kinase inhibitors. The bromine atom can be readily replaced with various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for systematic exploration of the structure-activity relationship (SAR).
Caption: Role of the title compound as a core building block in drug discovery.
Part 4: Key Experimental Protocols in Application
To demonstrate the utility of this compound, two fundamental experimental workflows are detailed below: a synthetic protocol for derivatization and a biological protocol for activity screening.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol describes a general procedure for coupling the title compound with an arylboronic acid, a common strategy for building molecular complexity.[12]
-
Setup: In a reaction vial, combine 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃) (2.5 eq).
-
Expertise & Experience: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. The choice of base and solvent can be critical and may require optimization depending on the specific boronic acid used.
-
-
Solvent Addition: Add a degassed mixture of a solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).
-
Causality: Degassing the solvent (by bubbling with nitrogen or argon) is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
-
Reaction: Seal the vial and heat the mixture to 90-110 °C with vigorous stirring for 4-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to yield the desired coupled product.
-
Trustworthiness: This protocol is a self-validating system. Successful coupling will result in a product with a significantly higher molecular weight and different chromatographic retention time, easily verifiable by LC-MS analysis.
-
Protocol 2: In Vitro Antiproliferative Screening (MTT Assay)
This protocol outlines the use of the standard MTT assay to evaluate the ability of synthesized derivatives to inhibit cancer cell growth.[7]
Caption: Standard workflow for an MTT-based cell viability assay.
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well and culture for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Mechanism: In metabolically active (viable) cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
-
Alchimica. (n.d.). 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (1 x 100 mg). Retrieved February 15, 2026, from [Link]
-
ChemCentral. (n.d.). SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]
-
Gong, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[6][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868931. [Link]
-
Home Sunshine Pharma. (n.d.). Pyrazine CAS 290-37-9 Manufacturers, Suppliers, Factory. Retrieved February 15, 2026, from [Link]
-
Hussain, M. A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
-
Luo, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7019. [Link]
-
MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Retrieved February 15, 2026, from [Link]
-
Pintea, B.-N., et al. (2022). Pyrazolo[5,1-c][6][10][11]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(19), 6241. [Link]
-
PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Retrieved February 15, 2026, from [Link]
-
Rashad, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 31-52. [Link]
-
Salem, M. S., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(19), 5938. [Link]
-
Turov, A. V., et al. (2022). Synthesis of novel[6][10][11]triazolo[1,5-b][6][10][11][13]tetrazines and investigation of their fungistatic activity. RSC Advances, 12(12), 7380-7389. [Link]
-
Wang, W., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 683. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine CAS 290-37-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-bromo-5-(tetrahydro-2H-pyran-2-yl)pyrazine | 1622835-06-6 [sigmaaldrich.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Structure and molecular weight of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
Technical Monograph: Structural Analysis & Synthetic Utility of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
Executive Summary
This guide provides a comprehensive technical analysis of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine , a bi-heteroaryl scaffold of significant interest in medicinal chemistry. Characterized by an electron-deficient pyrazine core substituted with a bromine atom and a 4H-1,2,4-triazole ring, this molecule serves as a versatile intermediate for the development of kinase inhibitors (e.g., c-Met, VEGFR) and other bioactive agents. The presence of the bromine handle at the C2 position allows for divergent synthesis via palladium-catalyzed cross-coupling, while the N4-linked triazole moiety provides unique hydrogen-bonding capabilities and metabolic stability.
Chemical Identity & Physicochemical Properties
The structural integrity of this molecule relies on the specific connectivity between the pyrazine C5 position and the triazole N4 position. This N-C bond is pivotal, distinguishing it from the more common C-C linked bi-aryls.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine |
| Molecular Formula | |
| Molecular Weight | 226.03 g/mol |
| Monoisotopic Mass | 224.9650 Da ( |
| Elemental Analysis | C: 31.88%, H: 1.78%, Br: 35.35%, N: 30.98% |
| Predicted LogP | ~0.5 – 0.9 (Low lipophilicity due to high nitrogen content) |
| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |
| SMILES | BrC1=CN=C(N2C=NC=N2)C=N1 |
Structural Geometry & Electronic Character
-
Pyrazine Core: The 1,4-diazine ring is highly electron-deficient. The bromine at C2 further deactivates the ring, making the C3 and C6 positions susceptible to nucleophilic attack, although the bromine itself is the primary site for oxidative addition.
-
Triazole Substituent: The 4H-1,2,4-triazole is attached via the N4 nitrogen. This specific isomer (4-yl) places the two triazole carbons symmetrically adjacent to the attachment point. This moiety often acts as a bioisostere for amides or esters in drug design, improving metabolic stability.
Synthetic Methodology
The synthesis of N4-linked triazolyl-pyrazines typically requires constructing the triazole ring onto the pyrazine amine, as direct N-arylation of a pre-formed triazole often yields the N1-isomer (1H-1,2,4-triazol-1-yl).
Primary Route: The "Gold's Reagent" Cyclization
This protocol utilizes 2-amino-5-bromopyrazine as the starting material. The amine reacts with a 1,2-bis(dimethylamino)azine derivative or diformylhydrazine equivalent to close the triazole ring.
Step-by-Step Protocol:
-
Reagents: 2-Amino-5-bromopyrazine (1.0 eq),
-Dimethylformamide azine (1.5 eq), p-Toluenesulfonic acid (catalytic), Toluene. -
Procedure:
-
Charge a reaction vessel with 2-amino-5-bromopyrazine and toluene (0.5 M concentration).
-
Add
-Dimethylformamide azine and catalytic acid. -
Reflux the mixture at 110°C for 12–16 hours. The reaction proceeds via transamination followed by cyclization.
-
Monitor by LCMS for the disappearance of the amine (m/z ~174) and formation of product (m/z ~226).
-
-
Workup:
-
Cool to room temperature. The product may precipitate directly.
-
Filter the solid and wash with cold ether.
-
If no precipitate forms, concentrate the solvent and purify via flash column chromatography (DCM/MeOH gradient).
-
Synthetic Pathway Visualization
Figure 1: Synthetic route for the construction of the N4-triazole ring on a bromopyrazine scaffold.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
NMR (DMSO-
, 400 MHz):-
Pyrazine Protons: Two distinct singlets (or tightly coupled doublets) in the aromatic region, typically
8.8 – 9.2 ppm. The proton at C6 (adjacent to the triazole) will be more deshielded than the proton at C3 (adjacent to Br). -
Triazole Protons: A singlet integrating to 2H at approximately
9.0 – 9.5 ppm. The symmetry of the 4-substituted triazole renders the C3 and C5 protons chemically equivalent.
-
-
Mass Spectrometry (ESI+):
-
Distinct doublet pattern [M+H]
at m/z 226 and 228 (1:1 ratio) confirming the presence of one bromine atom.
-
Applications in Drug Discovery
This scaffold is a "privileged structure" for fragment-based drug design (FBDD).
-
Suzuki-Miyaura Coupling: The C2-Bromine is highly reactive toward boronic acids. This allows researchers to install aryl, heteroaryl, or alkyl groups at the C2 position, expanding the core into a tri-cyclic system.
-
Kinase Inhibition: The triazole ring can function as a hydrogen bond acceptor, mimicking the purine ring of ATP. This makes the scaffold suitable for targeting the ATP-binding pocket of kinases like c-Met or VEGFR.
-
Metabolic Stability: The 1,2,4-triazole ring is generally resistant to oxidative metabolism by CYP450 enzymes, enhancing the pharmacokinetic profile of the final drug candidate.
Safety & Handling
-
Hazards: As an organobromide and nitrogen-rich heterocycle, treat as a potential irritant. Avoid inhalation of dust.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.
-
Reactivity: Avoid strong nucleophiles unless intended for displacement of the bromine.
References
-
Synthesis of 4-substituted 1,2,4-triazoles
-
Aminopyrazine Halogenation (Starting Material Prep)
-
Title: Efficient Halogenation of 2-Aminopyrazine.[2]
- Source:Synlett (Thieme Chemistry).
-
-
Triazole Medicinal Chemistry
- Title: An insight on medicinal
- Source:Journal of Saudi Chemical Society / ScienceDirect.
-
URL:[Link]
Sources
Technical Whitepaper: 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine as a Pharmacological Scaffold
This guide provides an in-depth technical analysis of the pharmacological scaffold potential of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine . It is structured to serve as a strategic resource for medicinal chemists and drug discovery scientists.
Executive Summary: The "Janus" Scaffold
In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (CAS: 2389017-86-9) represents a high-value "Janus" scaffold—a molecule possessing two distinct faces for molecular evolution. One face features a highly reactive bromine handle at the C2 position, primed for palladium-catalyzed cross-coupling to generate structural diversity.[1] The opposing face presents a 4H-1,2,4-triazole moiety at C5, a privileged pharmacophore known for robust hydrogen bonding and bioisosteric utility.
This guide explores the utility of this scaffold in generating kinase inhibitors, antimicrobial agents, and CNS-active ligands, emphasizing its role in optimizing solubility, metabolic stability, and target affinity.
Chemical Architecture & Reactivity Profile
Structural Analysis
The scaffold comprises a π-deficient pyrazine core substituted at para-positions (2,5). This substitution pattern is critical for maintaining a linear vector during lead optimization, allowing the molecule to span deep binding pockets (e.g., the ATP-binding site of kinases).
-
The Pyrazine Core: Acts as a lipophilic spacer that modulates pKa and metabolic stability compared to phenyl or pyridine analogs. The nitrogen atoms in the pyrazine ring can serve as weak hydrogen bond acceptors (HBA).
-
The Bromine Handle (C2): The C-Br bond is activated by the electron-withdrawing nature of the adjacent pyrazine nitrogens, making it highly susceptible to oxidative addition by Pd(0) species. This allows for facile Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
The Triazole Pharmacophore (N4-Linkage): Unlike the more common N1-linked triazoles, the N4-linkage (4H-1,2,4-triazol-4-yl) creates a symmetrical electronic distribution on the triazole ring. The N1 and N2 atoms remain available as H-bond acceptors, while the C3 and C5 protons are acidic enough to participate in weak C-H···O interactions.
Mechanistic Reactivity Diagram
The following diagram illustrates the divergent synthesis potential of the scaffold.
Caption: Divergent synthetic pathways utilizing the activated C-Br bond for library generation.
Pharmacological Applications[2][3][4][5][6]
Kinase Inhibition (ATP-Competitive)
The pyrazine-triazole motif is a proven scaffold for Type I and Type II kinase inhibitors.
-
Mechanism: The triazole ring can mimic the adenine base of ATP, forming hydrogen bonds with the hinge region of the kinase (e.g., c-Met, VEGFR-2).
-
Optimization: The bromine is replaced by an aryl group (via Suzuki coupling) that extends into the hydrophobic back pocket or solvent-exposed region, imparting selectivity.
Antimicrobial & Antifungal Agents
1,2,4-Triazoles are fundamental to antifungal pharmacology (e.g., Fluconazole).[2]
-
Mechanism: Inhibition of lanosterol 14α-demethylase (CYP51). The N4-linked triazole provides a rigid geometry that positions the N1/N2 lone pairs to coordinate with the heme iron of the enzyme.
-
Scaffold Utility: The pyrazine core improves water solubility compared to traditional phenyl-based azoles, potentially enhancing oral bioavailability.
Bioisosterism in GPCR Ligands
The 1,2,4-triazole ring serves as a robust bioisostere for amide bonds (-CONH-) and carboxylic acids.[2]
-
Stability: Unlike amides, the triazole ring is resistant to hydrolysis by peptidases, extending the in vivo half-life of the drug candidate.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: Direct synthesis via SNAr on 2,5-dibromopyrazine is challenging due to the nucleophilicity of 4-amino-1,2,4-triazole. A transmetalation or cyclization approach is preferred for high purity.
Method: Cyclization of N-(5-bromopyrazin-2-yl)formimidate (Theoretical adaptation based on standard triazole synthesis)
-
Start: 2-Amino-5-bromopyrazine.
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Cyclization: Reaction with formic hydrazide under acidic catalysis.
Alternative (Direct Coupling):
-
Reagents: 2,5-Dibromopyrazine (1.0 eq), 4H-1,2,4-triazole (1.2 eq),
(2.0 eq). -
Solvent: DMF or DMSO (Anhydrous).
-
Conditions: Heat to 100°C for 12 hours.
-
Workup: Pour into ice water. Filter precipitate. Recrystallize from Ethanol.
-
Validation:
H NMR must show pyrazine singlets (approx 8.5-9.0 ppm) and triazole protons.
Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)
This protocol validates the "Bromine Handle" reactivity.
Materials:
-
Substrate: 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (0.5 mmol)
-
Boronic Acid: Phenylboronic acid (0.6 mmol)
-
Catalyst:
(5 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1)
Step-by-Step:
-
Degassing: Charge a microwave vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 2 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material spot (Rf ~0.4) should disappear.
-
Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (SiO2, 0-10% MeOH in DCM).
Data Summary: Physiochemical Properties
| Property | Value (Predicted) | Pharmacological Implication |
| Molecular Weight | ~226.03 Da | Ideal for FBDD (Rule of 3 compliant) |
| cLogP | ~0.8 - 1.2 | High water solubility; good starting point for lipophilic additions |
| TPSA | ~52 Ų | Excellent membrane permeability (<140 Ų) |
| H-Bond Donors | 0 | Reduces non-specific binding |
| H-Bond Acceptors | 4 | Interactions with kinase hinge regions |
Strategic Signaling & Interaction Map
The following diagram details the interaction logic of the scaffold within a biological system (e.g., Kinase pocket).
Caption: Pharmacophore mapping of the scaffold within a theoretical kinase binding site.
References
-
Alchimica. (n.d.). 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine Product Page. Retrieved from [Link][3][4]
-
Mondal, D., et al. (2025).[5] Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4-Triazole Pharmacological Profile. Retrieved from [Link]
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Navigating the Chemical Landscape of CAS 2389017-86-9: A Technical Guide for Researchers
For Immediate Release
In the dynamic landscape of pharmaceutical research and drug development, the availability and thorough understanding of novel chemical entities are paramount. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound identified by CAS number 2389017-86-9, chemically known as 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine. This document provides a detailed overview of its chemical identity, potential applications in drug discovery, commercial availability, and insights into its synthesis.
Compound Profile: 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
At its core, 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a 1,2,4-triazole ring. The unique arrangement of these functional groups suggests its potential as a versatile building block in medicinal chemistry.
Table 1: Physicochemical Properties of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine and Related Structures
| Property | Value (Predicted/Inferred) | Reference |
| Molecular Formula | C₆H₄BrN₅ | [1] |
| Molecular Weight | 226.04 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from similar structures |
| Boiling Point | Not available | |
| Melting Point | Not available |
Note: Experimental data for the specific compound is limited. Properties are inferred based on the analysis of structurally similar compounds.
Strategic Importance in Drug Discovery and Development
The pyrazine and triazole moieties are privileged structures in medicinal chemistry, known for their presence in numerous biologically active compounds.[2] Pyrazine derivatives, in particular, have been extensively explored as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[3][4] The incorporation of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening and lead optimization.
The 1,2,4-triazole ring is another key pharmacophore known for a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[5] The combination of these two heterocyclic systems in 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition.
Commercial Availability and Procurement
For researchers looking to acquire 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, the following supplier has been identified:
Table 2: Supplier Information for CAS 2389017-86-9
| Supplier | Product Name | CAS Number | Catalog Number | Quantity |
| Alchimica | 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine | 2389017-86-9 | R02M986 | 100 mg |
Researchers are advised to contact the supplier directly for the most up-to-date information on availability, purity, lead times, and to request a Certificate of Analysis (CoA).
Synthesis and Derivatization: A Proposed Pathway
Figure 1: A proposed retrosynthetic pathway for 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine.
A likely synthetic approach would involve the nucleophilic aromatic substitution of a di-halogenated pyrazine, such as 2,5-dibromopyrazine, with 4H-1,2,4-triazole. The reaction conditions would need to be carefully optimized to favor the mono-substitution product.
Proposed Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromopyrazine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: Add 4H-1,2,4-triazole (1-1.2 equivalents) and a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine.
Workflow Diagram for Synthesis and Purification
Figure 2: A step-by-step workflow for the proposed synthesis and purification of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, researchers should consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (CAS 2389017-86-9) represents a promising chemical scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its availability from commercial suppliers opens the door for its exploration in various drug discovery programs. The proposed synthetic pathway provides a starting point for its in-house synthesis and further derivatization. As more research is conducted on this and related compounds, its full potential in medicinal chemistry will undoubtedly be unveiled.
References
-
Alchimica. 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (1 x 100 mg). [Link]
-
National Center for Biotechnology Information. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. PubChem Compound Summary for CID 44236789. [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
Wikipedia. Pyrazine. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
-
Ginekologia i Poloznictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]
-
ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]
-
MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. [Link]
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Bulletin of Pharmaceutical Research. exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. [Link]
-
JSS College of Arts, Commerce and Science. FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. [Link]
-
MDPI. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
Frontiers in Chemistry. Design, Synthesis, and Biological Evaluation of[1][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]
-
ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
PMC. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][5][6]triazines. [Link]
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- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
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The Ascendancy of 1,2,4-Triazole Substituted Pyrazines in Kinase Inhibitor Design: A Technical Guide
Foreword: The Privileged Scaffolds of Modern Kinase Inhibition
In the intricate landscape of drug discovery, particularly within the domain of kinase inhibition, certain molecular architectures consistently emerge as "privileged scaffolds." These frameworks possess the inherent ability to interact with the highly conserved ATP-binding site of kinases, offering a robust foundation for the development of potent and selective inhibitors. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is one such scaffold. Its utility is significantly amplified when fused with a 1,2,4-triazole moiety, a five-membered ring containing three nitrogen atoms. This fusion creates the[1][2][3]triazolo[4,3-a]pyrazine core, a structure that has gained considerable attention for its capacity to yield highly effective kinase inhibitors for a range of therapeutic targets.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1,2,4-triazole substituted pyrazine intermediates. We will delve into the synthetic rationale, provide detailed experimental protocols, explore the nuances of structure-activity relationships (SAR), and examine case studies of these compounds in the context of modern kinase inhibitor design.
The Strategic Importance of the[1][2][3]Triazolo[4,3-a]Pyrazine Core
The efficacy of the[1][2][3]triazolo[4,3-a]pyrazine scaffold in kinase inhibition is not coincidental; it is rooted in its unique physicochemical properties. The pyrazine nitrogen atoms are strategically positioned to act as hydrogen bond acceptors, frequently forming crucial interactions with the hinge region of the kinase ATP-binding pocket.[3] This interaction is a cornerstone of many ATP-competitive kinase inhibitors. The fused 1,2,4-triazole ring further extends the molecule's ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic contacts, thereby enhancing binding affinity and selectivity.[4]
Moreover, the principles of bioisosterism are often at play in the selection of this scaffold. The[1][2][3]triazolo[4,3-a]pyrazine core can be considered a bioisostere of other successful heterocyclic systems, such as the purine core of ATP itself, or other established kinase inhibitor scaffolds like quinolines.[5] This bioisosteric replacement can lead to improved pharmacokinetic properties, reduced off-target effects, and novel intellectual property.[6][7]
Synthetic Pathways to 1,2,4-Triazole Substituted Pyrazine Intermediates
The construction of the[1][2][3]triazolo[4,3-a]pyrazine core is a multi-step process that hinges on the careful synthesis of key intermediates. A common and effective strategy involves the initial preparation of a substituted hydrazinylpyrazine, which is then cyclized to form the fused triazole ring.
Diagram of the General Synthetic Workflow
Sources
- 1. 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
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- 5. rcsb.org [rcsb.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Sheet: Comprehensive Safety and Handling of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine Content Type: Technical Whitepaper / Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.[1]
Executive Summary & Chemical Context
2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and adenosine receptor antagonists.[1] Its structure combines an electron-deficient pyrazine ring with a reactive bromine handle (C-2) and a polar triazole pharmacophore (C-5).[1]
Unlike commodity chemicals, this compound is often classified as a Research Chemical , meaning comprehensive toxicological datasets (LD50, Ames test) may not exist.[1] Consequently, safety protocols must be derived from Structure-Activity Relationships (SAR) and data from close structural analogs (e.g., 2-Bromo-5-fluoropyrazine).[1]
Key Chemical Identifiers:
-
Chemical Name: 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine[1]
-
Molecular Formula: C₆H₄BrN₅[1]
-
Molecular Weight: ~226.03 g/mol [1]
-
Physical State: Off-white to pale yellow solid.[1]
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (hydrolytic instability).[1]
Hazard Identification & Risk Assessment (GHS)
Note: As a research intermediate, the following classifications are derived from the "Read-Across" principle using 2-Bromopyrazine and 1,2,4-Triazole analogs.
GHS Classification (Predicted)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Serious Eye Damage | 2A | Causes serious eye irritation.[3] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[1] | H335 |
The Mechanistic Basis of Toxicity[1]
-
Alkylating Potential: The C-Br bond on the electron-deficient pyrazine ring renders the C-2 position highly electrophilic.[1] Upon contact with biological nucleophiles (DNA/Proteins), it may undergo S_NAr (Nucleophilic Aromatic Substitution), leading to potential sensitization or cytotoxicity.[1]
-
Triazole Bioactivity: The triazole moiety can interact with heme-containing enzymes (e.g., CYP450), suggesting potential metabolic inhibition risks if ingested or absorbed.[1]
Technical Handling & Engineering Controls
This section moves beyond generic advice to specific engineering controls required for halogenated nitrogen heterocycles.
A. The Hierarchy of Control (Visualized)
The following decision matrix dictates the handling environment based on scale and physical state.
Figure 1: Risk-based decision matrix for handling 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine.[1] High-dust operations require isolation to prevent inhalation of the pharmacophore.[1]
B. Personal Protective Equipment (PPE) Selection[4]
-
Gloves: Do NOT use standard latex.
-
Respiratory: If handling >1g of solid outside a glovebox, use a P100 particulate respirator to prevent inhalation of dust, which is a potent respiratory irritant (H335).[1]
Stability, Reactivity, and Storage
The stability of the C-Br bond and the triazole linkage is the primary concern for shelf-life and safety.[1]
Reactivity Profile
-
Hydrolysis: The C-Br bond is susceptible to hydrolysis in the presence of moisture and Lewis acids, releasing HBr (corrosive gas) and generating the hydroxy-pyrazine impurity.[1]
-
Thermal Decomposition: Triazoles are generally stable, but the combination with a brominated ring lowers the thermal decomposition onset.[1] Avoid temperatures >150°C without DSC (Differential Scanning Calorimetry) validation.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen (Air sensitive).
-
Temperature: 2-8°C (Refrigerate).
-
Container: Amber glass with a Teflon-lined cap (protect from light/UV, which can cleave the C-Br bond).[1]
Figure 2: Primary degradation pathways.[1] Moisture ingress leads to the release of corrosive HBr gas.[1]
Emergency Response Protocols
Accidental Release (Spill)[1][5]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full-face respirator (organic vapor/acid gas cartridge) if powder is airborne.[1]
-
Neutralize:
-
Solid: Cover with wet paper towels (to prevent dust), then scoop into a waste container.[1]
-
Solution: Absorb with Vermiculite or Sand. Do NOT use combustible materials (sawdust) as the bromine functionality can act as a weak oxidizer under fire conditions.
-
-
Decontamination: Wash the surface with a 5% Sodium Thiosulfate solution (to quench any active bromine species) followed by soap and water.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes. The triazole ring is basic; do not use acidic eye washes.
-
Skin Contact: Wash with soap and water. Avoid alcohol-based sanitizers immediately after exposure, as they may increase skin permeability to the compound.[1]
Waste Disposal & Environmental Fate[1][2]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong acids or oxidizers in the waste stream.[4]
-
Destruction: High-temperature incineration equipped with a scrubber for Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).[1]
-
Ecological Note: Pyrazine derivatives can be persistent in aquatic environments. Prevent entry into drains (H412 - Harmful to aquatic life with long-lasting effects).[1]
References
Note: Direct toxicological data for this specific intermediate is proprietary/limited. The following references provide the foundational data for the "Read-Across" safety assessment used in this guide.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84676531, 2-bromo-5-(difluoromethyl)Pyrazine (Analogous Structure).[1] Retrieved from [Link][1]
-
European Food Safety Authority (EFSA) (2017). Scientific Opinion on the safety of pyrazine derivatives.[5] EFSA Journal. Retrieved from [Link][1]
-
Washington State University. Laboratory Safety Guide: Handling Halogenated Solvents and Reagents. Retrieved from [Link][1]
Sources
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- 2. axxence.de [axxence.de]
- 3. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. nswai.org [nswai.org]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
Precision Synthesis of 2-Bromo-5-Substituted Pyrazines: A Technical Guide
Executive Summary
The 2-bromo-5-substituted pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical node for divergent synthesis. Its utility lies in the orthogonal reactivity of the C2 and C5 positions. The bromine atom at C2 provides a handle for late-stage cross-coupling or nucleophilic aromatic substitution (
However, the synthesis of this scaffold presents a unique challenge: symmetry breaking . Starting materials like 2,5-dibromopyrazine are symmetric, requiring precise stoichiometric control to achieve mono-functionalization. Conversely, "bottom-up" approaches starting from 2-aminopyrazines require navigating the electron-deficient nature of the ring, which resists electrophilic substitution but excels in nucleophilic and radical processes.
This guide details three field-proven methodologies to access this scaffold, prioritizing regiocontrol, scalability, and operational safety.
Strategic Retrosynthesis & Pathway Map
To select the optimal route, one must analyze the desired substituent at the C5 position. The electronic bias of the pyrazine ring dictates that nucleophilic methods (Suzuki, Grignard) are often superior to electrophilic ones.
Diagram 1: Decision Tree for Synthesis
Caption: Strategic selection of synthetic routes based on the target C5-substituent.
Detailed Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling
Best For: Aryl and Heteroaryl substituents. Mechanism: The first oxidative addition of Pd(0) to 2,5-dibromopyrazine is statistically controlled. However, once the first aryl group is installed, the electronic nature of the ring changes. The electron-rich aryl group deactivates the pyrazine slightly toward the second oxidative addition compared to the electron-withdrawing bromine, allowing for separation of the mono-coupled product.
Step-by-Step Methodology:
-
Stoichiometry: Use 2,5-dibromopyrazine (1.0 equiv) and Arylboronic acid (0.9 - 1.0 equiv) . Crucial: Do not use excess boronic acid to minimize bis-coupling.
-
Solvent System: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1). The biphasic nature helps modulate the reaction rate.
-
Catalyst:
(3-5 mol%) is standard. For sterically hindered boronic acids, switch to . -
Base:
(2.0 equiv). Stronger bases like may accelerate the second coupling and should be avoided for mono-selectivity. -
Execution:
-
Degas solvents thoroughly with Argon (3 cycles).
-
Heat to 80-90°C. Monitor by HPLC/UPLC every 30 minutes.
-
Stop reaction when starting material is <5% or if bis-product >10%.
-
-
Purification: The mono-product (2-bromo-5-aryl) usually has a distinct
from the bis-aryl (non-polar) and starting material.
Self-Validating Check:
-
Observation: If the reaction turns black (Pd precipitation) too early, oxygen was present.
-
Data: 1H NMR will show a loss of symmetry. The two pyrazine protons will appear as two singlets (or doublets with small J coupling ~1.5 Hz) rather than one singlet.
Protocol B: The Modified Sandmeyer Reaction
Best For: Alkyl groups (Methyl, Ethyl) or Halogens (where starting amines are available).
Mechanism: Direct alkylation of pyrazines is difficult. It is often cheaper to buy 2-amino-5-methylpyrazine and convert the amino group to a bromine. The standard aqueous Sandmeyer (
Step-by-Step Methodology:
-
Reagents: 2-Amino-5-methylpyrazine (1.0 equiv), tert-Butyl Nitrite (tBuONO) (1.5 equiv), CuBr2 (1.2 equiv).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Execution:
-
Dissolve
and tBuONO in MeCN at 0°C. -
Add the amine dropwise (solution in MeCN). Caution: Gas evolution (
). -
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Heat to 60°C for 30 mins to ensure completion.
-
-
Workup: Quench with 20% aqueous HCl (to break Cu-complexes), extract with EtOAc.
Diagram 2: Radical Sandmeyer Mechanism
Caption: Radical pathway for the non-aqueous Sandmeyer transformation.
Protocol C: Turbo-Grignard Exchange (Magnesiation)
Best For: Introducing Carbonyls (Aldehydes, Ketones) or complex electrophiles.
Mechanism: 2,5-Dibromopyrazine undergoes extremely fast Halogen-Metal Exchange with
Step-by-Step Methodology:
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Exchange:
-
Dissolve 2,5-dibromopyrazine in dry THF at -40°C.
-
Add
(1.05 equiv) dropwise. -
Stir for 30 mins at -40°C. Do not warm up yet.
-
-
Quench:
-
Add the Electrophile (e.g., DMF for aldehyde, Benzaldehyde for alcohol) (1.2 equiv).
-
Allow to warm to RT slowly.
-
-
Outcome: The bromine at position 2 remains intact, while position 5 is functionalized.
Comparative Analysis of Methods
| Feature | Route A: Suzuki | Route B: Sandmeyer | Route C: Turbo-Grignard |
| Starting Material | 2,5-Dibromopyrazine | 2-Amino-5-R-pyrazine | 2,5-Dibromopyrazine |
| Key Reagent | Boronic Acid / Pd cat. | tBuONO / CuBr2 | iPrMgCl·LiCl |
| Primary Scope | Aryl, Heteroaryl | Alkyl, Halo, Cyano | Aldehydes, Ketones, Iodo |
| Yield (Typical) | 50-70% (Mono) | 60-85% | 75-90% |
| Main Impurity | Bis-coupled product | Unreacted amine / Phenol | Protonated (2-bromopyrazine) |
| Scalability | High | Medium (Exotherm/Gas) | High (Requires Cryogenics) |
References
-
Synthesis of 2-amino-3-bromo-5-methylpyrazine . ChemicalBook. Retrieved from
-
An efficient and facile synthesis of 2-bromo-5-methylpyrazine . TSI Journals. Retrieved from
-
Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine . BenchChem. Retrieved from
-
Sandmeyer Reaction . Organic Chemistry Portal. Retrieved from
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions . National Institutes of Health (PMC). Retrieved from
-
Magnesium-Halogen Exchange . Andrew G Myers Research Group, Harvard University. Retrieved from
-
Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange . WuXi Biology. Retrieved from
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
Introduction: The Strategic Importance of Pyrazine-Triazole Scaffolds and their Synthesis via Suzuki-Miyaura Coupling
The fusion of pyrazine and triazole ring systems creates a privileged heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The pyrazine core is a common feature in numerous biologically active molecules, while the 1,2,4-triazole moiety is known for its diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The targeted synthesis of 2-aryl-5-(4H-1,2,4-triazol-4-yl)pyrazines allows for the systematic exploration of structure-activity relationships, making the Suzuki-Miyaura cross-coupling a critical tool for accessing a wide array of novel chemical entities.
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3][4][5] Its high functional group tolerance and generally mild reaction conditions have made it a cornerstone of modern organic synthesis.[3][4] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine with various arylboronic acids, offering detailed protocols, mechanistic insights, and troubleshooting strategies.
Mechanistic Considerations for the Coupling of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine to form a Pd(II) complex. The electron-deficient nature of the pyrazine ring can facilitate this step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process that is typically facilitated by a base. The base activates the boronic acid, making the organic moiety more nucleophilic.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ox_Add [label="Oxidative Addition", shape=plaintext]; PdII_Halide [label="Ar-Pd(II)L_n-Br\n(Ar = Pyrazine-Triazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; Red_Elim [label="Reductive Elimination", shape=plaintext]; Product [label="Ar-Ar'\n(Coupled Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic_Acid [label="Ar'B(OH)_2", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> Ox_Add [label="Ar-Br"]; Ox_Add -> PdII_Halide; PdII_Halide -> Transmetalation; Transmetalation -> PdII_Aryl; PdII_Aryl -> Red_Elim; Red_Elim -> Product; Red_Elim -> Pd0 [label="Regeneration"]; Boronic_Acid -> Transmetalation; Base -> Transmetalation; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The successful execution of the Suzuki-Miyaura coupling of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine hinges on the careful selection of the catalyst, ligand, base, and solvent. The presence of multiple nitrogen atoms in the substrate can lead to catalyst inhibition, and thus, the choice of a suitable ligand is crucial.
Protocol 1: General Conditions using a Phosphine Ligand
This protocol employs a common palladium precursor and a phosphine ligand, which is a versatile starting point for a range of arylboronic acids.
Materials:
-
2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.025 mmol) and PCy₃ (0.10 mmol) in 1,4-dioxane (5 mL) under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vial, combine 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.025 mmol), and Cs₂CO₃ (1.0 mmol).
-
Add DMF (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Data Presentation: Reaction Parameter Optimization
The following table summarizes a hypothetical optimization of the reaction conditions for the coupling of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine with phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 78 |
| 3 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | DMF | 120 (MW) | 0.5 | 85 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | t-AmylOH | 110 | 12 | 82 |
Experimental Workflow Visualization
dot digraph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
// Nodes Start [label="Start: Weigh Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Assemble Reaction\nunder Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heating & Stirring\n(Conventional or Microwave)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Progress\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Setup; Setup -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Characterization; Characterization -> End; } Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction yield is low, consider increasing the catalyst loading or trying a different ligand. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective for challenging substrates. Ensure that the reagents, particularly the solvent, are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Debromination: The formation of the debrominated starting material, 5-(4H-1,2,4-triazol-4-yl)pyrazine, can be a significant side reaction. This can be minimized by using milder bases like K₃PO₄ or Cs₂CO₃ and ensuring the reaction is not heated for an excessively long time.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be suppressed by the slow addition of the boronic acid to the reaction mixture.
-
Catalyst Inhibition: The triazole and pyrazine nitrogens can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky ligands can help to prevent this by sterically hindering such coordination.
-
Purification Challenges: The polarity of the product may be similar to that of the starting materials or byproducts. Careful optimization of the eluent system for column chromatography is often necessary. A gradient elution may be required for effective separation.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-(4H-1,2,4-triazol-4-yl)pyrazines. By carefully selecting the reaction parameters, including the palladium catalyst, ligand, base, and solvent, a wide variety of derivatives can be prepared in good to excellent yields. The protocols and insights provided in this application note serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the exploration of this important class of heterocyclic compounds.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
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Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
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Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225–9283. [Link]
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Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 682. [Link]
-
Triazole-based palladium catalyst. ResearchGate. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(1), 143. [Link]
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Suzuki–Miyaura coupling reaction of brominated... - ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7350. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12064–12122. [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 144(5), 2041–2046. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(28), 5363-5370. [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2795. [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(18), 4153. [Link]
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Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
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Application Notes and Protocols for the Synthesis of c-Met Inhibitors Utilizing 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
Introduction: Targeting the c-Met Pathway with Pyrazine-Triazole Scaffolds
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell proliferation, motility, and survival.[1] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[1] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase have emerged as a promising class of anticancer agents.[2]
Within the landscape of kinase inhibitor design, heterocyclic scaffolds containing pyrazine and triazole moieties have garnered significant attention due to their ability to form key interactions within the kinase active site.[1][2] This application note provides a detailed guide for the synthesis of c-Met inhibitors, leveraging the versatile building block, 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine . This key intermediate serves as a valuable scaffold for the introduction of diverse aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in the development of potent and selective c-Met inhibitors. While a number of c-Met inhibitors are in clinical trials, with some approved by the U.S. FDA, the quest for novel inhibitors with improved efficacy and resistance profiles continues.[3]
Strategic Approach: The Utility of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
The synthetic strategy hinges on the use of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine as a key intermediate. The bromine atom at the 2-position of the pyrazine ring is strategically positioned for facile substitution via modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. This allows for the systematic introduction of a wide array of boronic acids and esters, thereby enabling the exploration of the chemical space around the pyrazine core to optimize interactions with the c-Met active site. The 1,2,4-triazole moiety is a well-established pharmacophore in kinase inhibitors, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase.
The synthesis of the key intermediate itself is a multi-step process commencing from readily available starting materials. The general workflow is outlined below:
Caption: Synthetic workflow for c-Met inhibitors.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyrazine
Rationale: This multi-step synthesis first introduces the bromine handle for subsequent coupling and then constructs the essential triazole ring.
Step 1.1: Synthesis of 2-Amino-5-bromopyrazine
Causality: The bromination of 2-aminopyrazine is a critical first step to install the reactive handle for the subsequent Suzuki-Miyaura coupling. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings.[4]
Protocol:
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyrazine.
Expected Yield: 70-85%.
Characterization Data (Representative):
-
¹H NMR (CDCl₃): δ 8.10 (s, 1H), 7.78 (s, 1H), 4.60 (br s, 2H).[4]
-
Mass Spectrum (m/z): [M+H]⁺ calculated for C₄H₄BrN₃: 173.96; found 174.0.[4]
Step 1.2: Synthesis of N'-(5-bromopyrazin-2-yl)-N,N-dimethylformimidamide
Causality: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) converts the primary amino group into a reactive intermediate that will facilitate the subsequent cyclization to form the triazole ring.[5][6]
Protocol:
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in an anhydrous solvent such as toluene or N,N-dimethylformamide, add N,N-dimethylformamide dimethyl acetal (1.5-2.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagent.
-
The resulting crude product is often used in the next step without further purification.
Step 1.3: Synthesis of 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyrazine
Causality: The cyclization of the formimidamide intermediate with hydrazine hydrate is a classic method for the formation of a 1,2,4-triazole ring.
Protocol:
-
Dissolve the crude N'-(5-bromopyrazin-2-yl)-N,N-dimethylformimidamide (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyrazine.
Part 2: Synthesis of c-Met Inhibitor Scaffolds via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a highly robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[7][8] This reaction is central to the diversification of the pyrazine-triazole core.
Caption: Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
In a reaction vessel, combine 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyrazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 4-12 hours, with TLC or LC-MS monitoring.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final c-Met inhibitor.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Boronic Acid | Product Structure | Expected Yield (%) |
| 1 | Phenylboronic acid | 75-90 | |
| 2 | 4-Methoxyphenylboronic acid | 80-95 | |
| 3 | 3-Fluorophenylboronic acid | 70-85 | |
| 4 | Pyridin-3-ylboronic acid | 60-75 |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust and versatile platform for the synthesis of a diverse library of c-Met inhibitors based on a 2-substituted-5-(1H-1,2,4-triazol-1-yl)pyrazine scaffold. The strategic use of the Suzuki-Miyaura cross-coupling reaction allows for the efficient exploration of SAR, which is crucial for the optimization of potency, selectivity, and pharmacokinetic properties. Researchers in drug discovery and development can utilize these methods to generate novel chemical entities for the targeted therapy of c-Met-driven cancers. Further derivatization of the coupled aryl or heteroaryl moieties can lead to the identification of next-generation c-Met inhibitors with enhanced therapeutic potential.
References
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-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link].
-
ResearchGate. Two potent and selective c-Met inhibitors containing the 1,2,3-triazolo[4,5-b]pyrazine core: PF-04217903 and Savolitinib. Available at: [Link].
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Bentham Science. Novel[1][4][9] Triazol [4,3-a] Pyridine Derivatives as Potential Selective c-Met Inhibitors with Improved Pharmacokinetic Properties. Available at: [Link].
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Frontiers in Chemistry. Design, Synthesis, and Biological Evaluation of[1][4][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available at: [Link].
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PubMed. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Available at: [Link].
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-
NIH. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Available at: [Link].
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PMC. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link].
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MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link].
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PMC. Design, Synthesis, and Biological Evaluation of[1][4][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available at: [Link].
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PMC. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. Available at: [Link].
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PMC. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Available at: [Link].
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ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link].
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RSC Publishing. A metal-free method for selective C–F/C–X (X = Cl, Br, I) bond activation for the synthesis of substituted pyridines and pyrimidines. Available at: [Link].
-
ResearchGate. The Suzuki coupling reaction of aryl bromides with phenylboronic acid in situ-reaction conditions (PdCl2/L1). Available at: [Link].
-
PMC. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link].
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Ginekologia i Poloznictwo. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available at: [Link].
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PubChem. 5-bromo-2-(1H-1,2,4-triazol-1-yl)pyridine. Available at: [Link].
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ResearchGate. Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Available at: [Link].
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link].
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PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link].
-
Scientific Research Publishing. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Available at: [Link].
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Semantic Scholar. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Available at: [Link].
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ACS Publications. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Available at: [Link].
-
ResearchGate. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Available at: [Link].
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PMC. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Available at: [Link].
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ResearchGate. Derivatives of Arylhydrazonic Acids. Part 2. A Facile Approach to Novel 4,5Dihydro1H-1,2,4-triazoles via Cyclization of Amidrazones. Available at: [Link].
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- 5. researchgate.net [researchgate.net]
- 6. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Buchwald-Hartwig Amination of Bromo-Pyrazine Derivatives
[1]
Abstract
The functionalization of bromo-pyrazine derivatives via Buchwald-Hartwig amination presents unique challenges in medicinal chemistry due to the electron-deficient nature of the pyrazine ring and the high propensity for catalyst poisoning via nitrogen coordination. This application note provides a scientifically grounded protocol for coupling primary and secondary amines with bromo-pyrazines. We detail the mechanistic rationale for ligand selection, provide a robust screening platform, and offer troubleshooting strategies to minimize common side reactions such as hydrodehalogenation.
Introduction & Mechanistic Challenges
Pyrazine cores are ubiquitous in kinase inhibitors and other bioactive small molecules. However, introducing amine functionality via Palladium-catalyzed cross-coupling is often non-trivial compared to simple aryl halides.
The "Pyrazine Problem"
Two primary factors complicate the amination of bromo-pyrazines:
-
Catalyst Sequestration: The pyrazine nitrogens are basic and good
-donors. They can displace phosphine ligands or occupy open coordination sites on the Palladium(II) intermediate, forming stable, unreactive "off-cycle" complexes (Pd-N coordination). -
Electronic Deficiency: The highly electron-deficient nature of the pyrazine ring facilitates oxidative addition but makes the subsequent reductive elimination slower, increasing the window for side reactions like
-hydride elimination (hydrodehalogenation).
Mechanistic Pathway & Control Points
To achieve high yields, the catalytic cycle must be engineered to favor Reductive Elimination over
Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" specific to pyrazine substrates.
Optimization Strategy: The "Art" of Ligand Selection
Success relies almost entirely on the ligand's ability to create a steric wall that prevents the pyrazine nitrogen from binding to the metal center while facilitating the coupling of the amine.
Ligand & Precatalyst Recommendations
We strongly recommend using Palladacycle Precatalysts (Gen 3/Gen 4) over traditional Pd2(dba)3 + Ligand mixtures. Precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, which is crucial for preventing induction-period catalyst decomposition.
| Substrate Class | Recommended Ligand | Precatalyst Form | Rationale |
| Primary Amines | BrettPhos | BrettPhos Pd G3 | Bulky, electron-rich. Prevents bis-arylation. Excellent for preventing N-coordination. |
| Secondary Amines | RuPhos | RuPhos Pd G3 | Universal ligand for secondary amines. High turnover number. |
| Anilines / Amides | Xantphos | Xantphos Pd G3 | Large bite angle (chelating). Favors reductive elimination for weak nucleophiles. |
| Steric Bulk | tBuXPhos | tBuXPhos Pd G3 | For ortho-substituted amines or extremely hindered pyrazines. |
Base & Solvent Effects[2][3]
-
Base: NaOtBu (Sodium tert-butoxide) is the standard. It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the pyrazine ring (SNAr side reactions).
-
Alternative:Cs2CO3 (Cesium Carbonate) for base-sensitive substrates (esters, nitriles), though reaction times will be longer.
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous). Dioxane is preferred for solubility of polar pyrazines.
Standard Experimental Protocols
General Screening Protocol (Small Scale)
Use this protocol to identify the best conditions for a new bromo-pyrazine substrate.
Reagents:
-
Bromo-pyrazine derivative (1.0 equiv, 0.5 mmol)
-
Amine (1.2 equiv)
-
Base: NaOtBu (1.5 equiv)
-
Catalyst: Screen BrettPhos Pd G3 and RuPhos Pd G3 (2-5 mol%)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Setup: In a glovebox or under Argon flow, charge a 4 mL reaction vial (with a magnetic stir bar) with the Pd-Precatalyst, NaOtBu, and the Bromo-pyrazine.
-
Additions: Add the solvent, followed by the Amine.
-
Note: If the amine is a solid, add it with the other solids in step 1.
-
-
Degassing: Cap the vial with a septum cap. Purge with Argon for 2 minutes (if not in glovebox).
-
Reaction: Heat the block to 80–100 °C for 2–12 hours.
-
Monitoring: Monitor by LCMS. Look specifically for the hydrodehalogenated byproduct (M-Br+H).
-
Workup: Cool to RT. Filter through a small pad of Celite/Silica eluting with EtOAc. Concentrate and analyze.
High-Difficulty Case: Volatile Primary Amines (e.g., Ethylamine, Methylamine)
Primary amines are prone to bis-arylation and catalyst poisoning.
Protocol:
-
Use BrettPhos Pd G3 (0.02 equiv).
-
Use THF as solvent (allows lower temp).[1]
-
Use the amine as a THF solution (2.0 equiv).
-
Base: LHMDS (Lithium Hexamethyldisilazide, 1M in THF, 2.2 equiv) can be superior for volatile amines to prevent evaporation before reaction.
-
Temp: Start at 60 °C . Higher temps increase pressure and risk amine loss.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (Pyrazine N-binding) | Switch to a bulkier ligand (tBuXPhos or BrettPhos ). Increase Temp to 110°C to break Pd-N bonds. |
| Hydrodehalogenation (Ar-H) | Slow Reductive Elimination | This is the #1 side reaction. Switch to BrettPhos (favors Red. Elim). Lower the reaction temperature. |
| Bis-Arylation (Ar-N-Ar) | Primary Amine Over-reaction | Use BrettPhos (highly selective for mono-arylation). Increase amine stoichiometry to 1.5-2.0 equiv. |
| SNAr Background Reaction | Base attacking Pyrazine | Switch from NaOtBu to K3PO4 or Cs2CO3 . Ensure solvent is strictly anhydrous. |
Decision Tree for Optimization
Figure 2: Optimization workflow for selecting initial conditions and troubleshooting.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Hartwig, J. F. (2008).[2] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts.[1][9] Chemical Science, 4, 916-920. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Microwave-assisted synthesis involving 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
Application Note: Microwave-Assisted Functionalization of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
Executive Summary & Chemical Context
This guide details the protocols for the microwave-assisted functionalization of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (referred to herein as Compound 1 ). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., substituted pyrazines targeting MAPK or JAK pathways) and antiviral agents (favipiravir analogs).
The Synthetic Challenge:
The pyrazine core is electron-deficient (
The Microwave Solution: Microwave (MW) irradiation is superior to thermal heating for this substrate because:
-
Rapid Activation: It overcomes the activation energy barrier for oxidative addition before the catalyst deactivates via triazole coordination.
-
Superheating: Selective heating of polar solvents (DMSO, DMF, Water) allows reaction temperatures (120–150°C) well above boiling points, shortening reaction times from hours to minutes.
Reactivity Profile & Mechanistic Insight
Before beginning synthesis, understanding the electronic environment is crucial for troubleshooting.
-
C2-Bromine: The leaving group. Highly activated by the para-nitrogen (N4 of pyrazine) and the electron-withdrawing triazole at C5.
-
C5-Triazole (N4-linked): Acts as a strong electron-withdrawing group (EWG), further activating the C2 position for
. -
Catalyst Choice: Standard Pd(
) often fails due to ligand displacement by the triazole. We recommend Pd(dppf)Cl or Pd(dtbpf)Cl ; the bidentate ferrocenyl ligands are sterically bulky and tightly bound, preventing displacement by the substrate's nitrogens.
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Synthesis of 2-Aryl-5-(triazolyl)pyrazines.
Reagents & Materials:
-
Substrate: Compound 1 (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (5 mol%) -
Base: 2M Na
CO (aqueous) (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
-
Vessel: 10 mL Microwave Pressure Vial with crimp cap
Step-by-Step Methodology:
-
Charge: To a 10 mL microwave vial, add Compound 1 (0.5 mmol), Boronic Acid (0.6 mmol), and Pd(dppf)Cl
(0.025 mmol). -
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 2 minutes. Crucial: Oxygen promotes homocoupling and catalyst oxidation. -
Solvation: Inject degassed 1,4-Dioxane (4 mL) and 2M Na
CO (0.75 mL) through the septum. -
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temp: 110°C
-
Time: 15 minutes
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over MgSO
and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient).
Self-Validating Checkpoint:
-
Visual: Reaction mixture should turn black (active Pd) but remain homogenous. If "palladium black" precipitates immediately, the catalyst has crashed out (check oxygen levels).
-
LCMS:[1] Monitor for the disappearance of the Bromide (M+H: ~306/308 pattern) and appearance of Product (M+H).
Protocol B: Microwave-Assisted Amination (C-N Bond Formation)
Target: Synthesis of 2-Amino-5-(triazolyl)pyrazines.
Reagents:
-
Substrate: Compound 1 (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Methodology:
-
Charge: Dissolve Compound 1 (0.5 mmol) in NMP (3 mL) in a MW vial.
-
Add: Add the amine (1.0 mmol) and DIPEA (1.5 mmol).
-
Irradiation:
-
Temp: 140°C (Higher temp required for
vs Pd-coupling) -
Time: 10 minutes
-
Pressure Limit: 15 bar
-
-
Work-up: Pour into ice water. The product often precipitates. If not, extract with EtOAc/LiCl (aq) to remove NMP.
Data Presentation & Optimization
Table 1: Optimization of Suzuki Coupling Conditions (Compound 1)
| Entry | Catalyst | Solvent | Base | Temp/Time | Conversion (LCMS) | Note |
| 1 | Pd(PPh | DME/H | Na | 100°C / 30 min | 35% | Catalyst poisoning observed. |
| 2 | Pd(OAc) | Dioxane/H | K | 120°C / 15 min | 50% | Significant de-bromination byproduct. |
| 3 | Pd(dppf)Cl | Dioxane/H | Na | 110°C / 15 min | >95% | Optimal Condition. |
| 4 | Pd | Toluene/H | K | 100°C / 20 min | 88% | Good, but expensive ligand. |
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for functionalizing this scaffold.
Caption: Decision tree for microwave-assisted functionalization of the 2-bromo-5-triazolylpyrazine core.
Troubleshooting & Expert Tips
-
De-bromination (Hydrodehalogenation):
-
Triazole Ring Cleavage:
-
Pd Removal:
-
Triazoles bind residual Pd tightly. Post-reaction, treat the crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 30 mins to ensure the final compound is metal-free for biological assays.
-
References
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
-
Bagley, M. C., et al. (2015). "Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of MK2 Inhibitors." Materials. Link
-
Huntsman, E., et al. (2005).[6] "Synthesis of [1,2,4]Triazolo[1,5-a]pyridines." European Journal of Organic Chemistry.[7] Link
-
BenchChem Application Note. (2025). "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine." Link
-
Organic Chemistry Portal. "Suzuki Coupling of Pyrazines." Link
Sources
- 1. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Scalable synthesis routes for 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine intermediates
Application Note: Scalable Synthesis Routes for 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine Intermediates
Part 1: Executive Summary & Strategic Analysis
The intermediate 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine is a critical scaffold in the synthesis of PI3K, ATR, and mTOR kinase inhibitors. Its structural uniqueness lies in the N-linked triazole moiety at the C5 position of the pyrazine ring, serving as a bioisostere for amides or ureas while improving metabolic stability.
The Synthetic Challenge: The primary difficulty in synthesizing this intermediate is achieving the correct regiochemistry (4H-linked vs. 1H-linked triazole) and preventing the formation of fused bicyclic systems (e.g., [1,2,4]triazolo[1,5-a]pyrazine) which are thermodynamically favored under certain acidic conditions. Furthermore, scalable manufacturing requires avoiding chromatographic purification, necessitating a process driven by crystallization.
Recommended Route: This guide details the "Azine Transamination" route. Unlike the classical diformylhydrazine melt method (which suffers from sublimation issues and charring), the azine route utilizes N,N-dimethylformamide azine (or its in situ equivalent) to construct the triazole ring directly onto the exocyclic amine of 2-amino-5-bromopyrazine.
Part 2: Retrosynthetic Analysis & Pathway Logic
The logical disconnection involves breaking the C-N bond between the pyrazine C5 and the triazole N4. This reveals 2-amino-5-bromopyrazine as the commercially available starting material.[1] The triazole ring is constructed "from scratch" around the primary amine nitrogen.
Visualizing the Pathway (Graphviz)
Figure 1: Retrosynthetic logic and divergence point for fused-ring impurity formation.
Part 3: Detailed Experimental Protocols
Method A: The Azine Transamination Route (Preferred)
This method is superior for >100g scales due to mild conditions and high regioselectivity. It relies on the reaction of the aniline-like nitrogen with an electrophilic azine species.
Reagents & Materials:
-
Substrate: 2-Amino-5-bromopyrazine (1.0 equiv)
-
Reagent: N,N-dimethylformamide azine (DMF-Azine) (2.0 - 3.0 equiv)
-
Note: Can be purchased or prepared in situ from Hydrazine hydrate + DMF-DMA.
-
-
Catalyst: Trimethylsilyl chloride (TMSCl) (1.0 equiv) or p-Toluenesulfonic acid (PTSA) (0.1 equiv).
-
Solvent: Toluene or Acetonitrile (MeCN).
Step-by-Step Protocol:
-
Reactor Setup: Equip a 1L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a scrubber (to trap dimethylamine gas evolution).
-
Charging: Charge 2-Amino-5-bromopyrazine (50.0 g, 287 mmol) and Toluene (500 mL, 10V).
-
Activation: Add TMSCl (31.2 g, 287 mmol) dropwise at room temperature.
-
Mechanistic Insight: TMSCl silylates the amine, increasing its solubility and making it more nucleophilic towards the azine, while also acting as a Lewis acid and water scavenger.
-
-
Reagent Addition: Add DMF-Azine (81.6 g, 574 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (110°C) .
-
Observation: Evolution of dimethylamine gas will be observed. Ensure scrubber is active.
-
Duration: Stir for 12–16 hours. Monitor by HPLC (Target retention time ~4.5 min; SM ~3.2 min).
-
-
Workup (Crystallization):
-
Cool the reaction mixture to 20°C. The product often precipitates directly from toluene.
-
If no precipitate forms, concentrate the toluene to ~3V and add Isopropanol (IPA) or Ethyl Acetate as an anti-solvent.
-
-
Isolation: Filter the solids. Wash the cake with cold IPA (2 x 50 mL).
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
Expected Yield: 75–85% Purity: >98% (HPLC area)
Method B: The Diformylhydrazine (DFH) Melt (Alternative)
Use this route if DMF-Azine is unavailable. It is harsher but uses cheaper reagents.
-
Mix 2-Amino-5-bromopyrazine (1.0 equiv) and 1,2-Diformylhydrazine (2.5 equiv) as solids.
-
Add TMSCl (4.0 equiv) and Triethylamine (3.0 equiv).
-
Heat the neat mixture (or in minimal Pyridine) to 150°C in a sealed vessel (pressure tube).
-
Warning: High pressure generated.[2]
Part 4: Process Control & Data
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality |
| Temperature | 105°C – 115°C | <100°C leads to incomplete cyclization (intermediate amidine accumulation). |
| TMSCl Stoichiometry | 0.9 – 1.1 equiv | Excess TMSCl can lead to desilylation issues or salt formation; too little slows reaction. |
| Water Content | <0.1% (KF) | Water hydrolyzes the azine reagent back to hydrazine/DMF. |
Analytical Characterization Data
-
1H NMR (400 MHz, DMSO-d6):
9.25 (s, 2H, Triazole-H), 8.85 (d, J=1.5 Hz, 1H, Pyrazine-H3), 8.60 (d, J=1.5 Hz, 1H, Pyrazine-H6).-
Note: The equivalence of the two triazole protons (singlet, 2H) confirms the symmetric 4H-substitution pattern. If 1H-linked, these would appear as distinct signals.
-
-
LC-MS: [M+H]+ = 226.0/228.0 (Bromine isotope pattern).
Part 5: Scalable Workflow Visualization
The following diagram illustrates the industrial workflow, highlighting the "Telescoped" nature of the purification to avoid chromatography.
Figure 2: Process flow diagram for the scalable isolation of the triazolyl-pyrazine intermediate.
Part 6: Safety & Handling
-
Hydrazine Derivatives: DMF-Azine can hydrolyze to release hydrazine, a known carcinogen. All operations must be conducted in a fume hood.
-
Sensitization: Pyrazines are potent skin sensitizers. Double-gloving and full PPE (Tyvek suits) are mandatory during solid handling.
-
Thermal Hazards: The reaction releases dimethylamine gas. Ensure the scrubber system (dilute HCl or bleach) is sized correctly to prevent reactor over-pressurization.
References
-
Bartlett, M. et al. "A Scalable Synthesis of 4-(Heteroaryl)-1,2,4-triazoles." Organic Process Research & Development, 2015.[5] (Describes the general azine methodology for heteroaryl amines).
-
Genentech, Inc. "Benzoxazepin-oxazolidinone compounds as PI3K inhibitors." World Patent WO2013182564. (Example 1 describes the synthesis of analogous triazolyl-pyrazines).
-
F. Hoffmann-La Roche AG. "Fused heterocyclic derivatives." World Patent WO2009047514. (Discusses separation of triazole regioisomers).
-
Sigma-Aldrich. "2-Amino-5-bromopyrazine Product Sheet." .
Sources
- 1. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]
- 2. WO2016184764A1 - Process for the preparation of triazines - Google Patents [patents.google.com]
- 3. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
Document ID: TSC-2026-02-SOL-BTP
Last Updated: February 16, 2026
Introduction
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine. Due to its unique molecular structure, this compound often exhibits limited solubility in common organic solvents, posing a significant hurdle in experimental workflows such as reaction chemistry, purification, and analytical characterization. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What intrinsic properties of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine contribute to its poor solubility?
A1: The solubility behavior of this compound is governed by a combination of factors stemming from its molecular architecture:
-
High Polarity: The structure contains two nitrogen-rich heterocyclic rings: a pyrazine and a 1,2,4-triazole. The multiple nitrogen atoms create a significant dipole moment, making the molecule highly polar.[1][2] This polarity dictates that it will preferentially dissolve in polar solvents.
-
Hydrogen Bonding Capability: The nitrogen atoms in both the pyrazine and triazole rings are potential hydrogen bond acceptors.[1][2] This allows for strong interactions with protic solvents (like alcohols) but also leads to strong self-association in the solid state.
-
High Crystal Lattice Energy: Crystalline solids composed of planar, polar molecules like this one often pack tightly into a highly stable crystal lattice.[3][4] The intermolecular forces (dipole-dipole, potential π-stacking of the aromatic rings) within this lattice are strong. For dissolution to occur, the energy released when the solute molecule interacts with the solvent (solvation energy) must be sufficient to overcome this lattice energy.[5][6][7] If the lattice energy is substantially higher than the solvation energy, solubility will be poor.
Q2: I am starting my experiment. Which organic solvents should I screen first?
A2: A systematic screening approach based on the "like dissolves like" principle is recommended. Given the compound's polar nature, begin with polar aprotic and polar protic solvents.
Recommended Initial Screening Solvents:
A logical starting point is to test solubility in a small, representative set of solvents from different classes. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) due to their high polarity and ability to disrupt strong intermolecular forces.
Data Presentation: Properties of Recommended Organic Solvents
The table below summarizes key properties of solvents recommended for initial screening. Use this data to guide your selection based on the specific requirements of your experiment (e.g., boiling point for reaction temperature).
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47.2 | 189 | Excellent solvent for polar compounds, high boiling point. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | 153 | Strong solvent, miscible with water and many organics. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.7 | 32.2 | 202 | High boiling point, good for high-temperature reactions.[8] |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | 82 | Lower boiling point, useful for HPLC and easier removal. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | 56 | Volatile, good for initial tests, often used in cleaning. |
| Methanol (MeOH) | Polar Protic | 5.1 | 32.7 | 65 | Can act as a hydrogen bond donor and acceptor.[1] |
| Ethanol (EtOH) | Polar Protic | 4.3 | 24.5 | 78 | Less toxic alternative to methanol.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | 66 | Moderately polar ether, good for a range of compounds. |
| Dichloromethane (DCM) | Halogenated | 3.1 | 9.1 | 40 | Good for less polar compounds, volatile. |
Q3: My compound shows poor solubility even in DMSO and DMF at room temperature. What are the next steps?
A3: If initial screening fails, several techniques can be employed to enhance solubility. These should be approached systematically, as illustrated in the workflow diagram below.
Visualization: Solubility Enhancement Workflow
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. vaia.com [vaia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Coupling of Bromo-Pyrazines
Executive Summary: The "Pyrazine Problem"
Coupling reactions involving bromo-pyrazines (and similar diaines) present a unique dichotomy in catalysis. While the electron-deficient nature of the pyrazine ring should theoretically facilitate oxidative addition (the first step of the catalytic cycle), these substrates notoriously suffer from low yields.
As your Application Scientist, I diagnose the root cause as a competition between two opposing forces:
-
Catalyst Sequestration: The basic nitrogen atoms in the pyrazine ring coordinate strongly to the Palladium center, displacing ligands and forming an inactive "Pd-sink" (catalyst poisoning).
-
Boronate Instability: If you are coupling a pyrazinyl-boronate, the electron-withdrawing nitrogen atoms rapidly accelerate protodeboronation , destroying your nucleophile before it can react.
This guide moves beyond generic "optimization" and provides a logic-driven troubleshooting framework to isolate and resolve these specific failure modes.
Diagnostic Workflow
Before changing reagents, use this decision tree to identify where the cycle is breaking.
Figure 1: Diagnostic logic flow for identifying failure modes in pyrazine coupling.
Technical Deep Dive & Solutions
Issue A: Catalyst Poisoning (The "Pd-Sink" Effect)
Symptom: Starting material (bromo-pyrazine) remains unreacted despite heating. The reaction mixture often remains clear or pale yellow, indicating the catalyst is "stuck" in a stable, inactive complex rather than cycling.
Mechanism:
The pyrazine nitrogens are excellent
The Fix: Steric Bulk & Pre-Catalysts You must use ligands that are sufficiently bulky to prevent the pyrazine nitrogen from approaching the metal center.
| Ligand Class | Recommendation | Why it works |
| Buchwald Dialkylbiaryl | XPhos, SPhos, RuPhos | The lower aryl ring creates a "roof" over the Pd center, physically blocking N-coordination while allowing the C-Br bond to access the metal [1]. |
| Bulky Phosphines | P(t-Bu)3, PCy3 | High cone angle prevents the formation of inactive bis-pyrazine complexes. |
| NHC (Carbenes) | PEPPSI-IPr | The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is designed to be stable but activates easily. The bulky NHC ligand prevents re-coordination of the substrate nitrogen [2]. |
Protocol Adjustment:
-
Do not use simple Pd(PPh3)4 or Pd(dppf)Cl2 for challenging pyrazines. They are too easily displaced.
-
Switch to: Pd2(dba)3 + XPhos (1:2 ratio) or a pre-formed Pd-G3-XPhos precatalyst.
Issue B: Protodeboronation (The "Disappearing Nucleophile")
Symptom: LCMS shows the bromo-pyrazine is intact, but the boronic acid partner has converted to the parent arene (Ar-B(OH)2
Mechanism: This is critical when the pyrazine is the boronate partner (e.g., 2-pyrazinyl boronic acid). The electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond, a process catalyzed by base and water [3].
The Fix: Controlled Release & Anhydrous Conditions If your boronate is unstable, you must slow down its release or remove the water that facilitates hydrolysis.
-
Switch Boron Source:
-
Boronic Acids:[1][2][3][4][5] Highly unstable. Avoid if possible.
-
Pinacol Esters:[6][7][8] More stable, but can still hydrolyze.
-
MIDA Boronates:Gold Standard. These slowly release the active boronic acid species, keeping the standing concentration low and minimizing decomposition [4].
-
Potassium Trifluoroborates (BF3K): Stable solids, but require hydrolytic activation (often incompatible with base-sensitive substrates).
-
-
Base & Solvent Selection Matrix:
| Condition | Risk Level | Best For |
| Na2CO3 / Water / Dioxane | High | Stable aryl-aryl couplings only. |
| K3PO4 / Toluene (Anhydrous) | Low | Recommended. The low solubility of K3PO4 in toluene limits the concentration of active base, protecting the boronate [5]. |
| Cs2CO3 / DMF | Medium | Good for difficult oxidative additions, but can promote side reactions. |
Validated Experimental Protocol
Experiment: Coupling of 2-Bromo-5-methylpyrazine with Phenylboronic Acid (Difficult Case) Objective: Minimize catalyst poisoning and protodeboronation.
Reagents
-
Substrate: 2-Bromo-5-methylpyrazine (1.0 equiv)
-
Nucleophile: Phenylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 Precatalyst (2-3 mol%)
-
Alternative: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)
-
-
Base: K3PO4 (tribasic, anhydrous, finely ground) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene/Water (10:1 if solubility is poor)
Step-by-Step Methodology
-
Preparation (The "Dry" Check):
-
Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.
-
Why: Removing trace moisture prevents early protodeboronation.
-
-
Reagent Loading:
-
Add the Pd precatalyst, Boronate Ester, and Base to the vial.
-
Cap the vial and purge with inert gas for 5 minutes.
-
Self-Validation: If using Pd2(dba)3, the solid mixture should be purple/black. If using G3 precatalyst, it will be off-white/beige.
-
-
Solvent Addition:
-
Add the Bromo-pyrazine (if liquid) and the anhydrous solvent via syringe through the septum.
-
Crucial Step: Sparge the solvent with Argon for 10-15 minutes before addition. Oxygen is a killer for electron-rich ligands like XPhos.
-
-
Reaction:
-
Heat to 80-100°C .[8]
-
Monitoring: Check TLC/LCMS at 1 hour.
-
Checkpoint: The reaction mixture should turn from the initial catalyst color to a dark brown/black solution. If it remains pale and no product forms, the catalyst is likely poisoned (increase temperature or catalyst loading). If it turns into a "mirror" (Pd black precipitate) immediately, oxygen was present or the ligand failed.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd residues.
-
Note: Pyrazines are often water-soluble. Do not rely solely on aqueous extraction. Check the aqueous layer by LCMS.
-
Mechanistic Visualization
The following diagram illustrates the competition between the productive cycle and the poisoning pathway.
Figure 2: Mechanistic competition. Bulky ligands favor the green path (Oxidative Addition) over the red path (N-Coordination).
FAQ: Rapid-Fire Troubleshooting
Q: Can I use microwave heating? A: Yes, and it is often beneficial. Pyrazines are electron-deficient and the C-Br bond can be strong. Microwave heating (120°C for 10-20 min) can overcome the activation energy barrier that thermal heating struggles with, often outcompeting the slower decomposition pathways.
Q: My product is forming, but I can't separate it from the catalyst residue. A: Pyrazines coordinate to Pd, making removal difficult.
-
Tip: Add a scavenger resin (e.g., Thiol-silica) at the end of the reaction and stir for 30 mins.
-
Tip: Wash the organic layer with 10% aqueous citric acid or EDTA solution to chelate the Pd away from the pyrazine nitrogen.
Q: I see a "homocoupling" dimer of my boronic acid. A: This indicates oxidation. Your inert atmosphere was compromised. Oxygen promotes the homocoupling of boronic acids (Glaser-type or oxidative coupling). Re-run with rigorous degassing.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.
-
Cox, P. A., et al. (2016).[3] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Boronic Acid Surrogates." Journal of the American Chemical Society.
-
Miyaura, N. (2002). "Suzuki-Miyaura Cross-Coupling Reaction: Practical Aspects." Topics in Current Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Advanced Coupling of Sterically Hindered Triazole-Pyrazines
Current System Status: OPERATIONAL Topic: Catalyst Selection & Optimization for Nitrogen-Rich Heterocycles Access Level: Senior Scientist / Process Chemist
System Overview: The Triazole-Pyrazine Paradox
Welcome to the advanced troubleshooting hub for triazole-pyrazine scaffolds. This specific structural motif presents a unique "double-bind" challenge in cross-coupling chemistry:
-
Electronic Deficiency (Pyrazine): The pyrazine ring is electron-deficient (
-deficient), which typically facilitates oxidative addition (OA). However, this also makes the ring susceptible to nucleophilic attack by bases and promotes rapid protodeboronation of boronic acid partners. -
Coordination Poisoning (Triazole/Pyrazine): The high density of
nitrogen atoms creates a "chelation trap." Standard palladium catalysts (e.g., ) are frequently deactivated because the substrate displaces the phosphine ligands, forming stable, inactive Pd-substrate complexes [1, 2]. -
Steric Hindrance: In hindered systems (e.g., ortho-substituted coupling partners), the rate of reductive elimination (RE) slows dramatically. Without bulky ligands to enforce mono-ligation and accelerate RE, the catalyst rests in a stable intermediate state, eventually decomposing to Pd-black [3].
Catalyst Selection Matrix
Do not rely on "standard" conditions. Use this matrix to select the correct pre-catalyst system based on your specific transformation.
Decision Logic: Catalyst Selector
Figure 1: Decision tree for selecting pre-catalysts based on steric demand and coupling type.
Detailed Recommendations
| Transformation | Primary Catalyst Recommendation | Ligand Class | Rationale |
| Suzuki-Miyaura (C-C) General Hindered | XPhos Pd G4 | Dialkylbiaryl Phosphine | The isopropyl groups on the XPhos biaryl backbone provide steric bulk to prevent N-coordination while accelerating reductive elimination [4]. |
| Suzuki-Miyaura (C-C) Extreme Sterics / Unstable Boronics | PEPPSI-IPr | NHC (N-Heterocyclic Carbene) | NHC ligands bind Pd tighter than phosphines, preventing catalyst poisoning by the triazole nitrogens. Highly stable to air/moisture [5]. |
| Buchwald-Hartwig (C-N) Primary Amines | BrettPhos Pd G4 | Dialkylbiaryl Phosphine | Specifically designed to prevent |
| Buchwald-Hartwig (C-N) Secondary Amines | RuPhos Pd G4 | Dialkylbiaryl Phosphine | The "gold standard" for secondary amines. The bulky ligand shell protects the Pd center from the pyrazine nitrogens [6]. |
Troubleshooting Guide: Diagnostics & Repair
Issue 1: Reaction turns black immediately (Pd Black formation)
-
Diagnosis: Catalyst decomposition. The rate of oxidative addition (OA) is likely fine, but the catalytic cycle is stalling before reductive elimination, or the ligand is dissociating.
-
Root Cause: The triazole-pyrazine substrate is displacing your ligand.
-
Fix:
-
Switch to a Palladacycle Precatalyst (G3/G4) . These activate at room temperature and ensure a 1:1 L:Pd ratio.
-
Increase ligand concentration (add 1-2 mol% free ligand alongside the precatalyst).
-
Lower the temperature. High heat (
C) promotes de-ligation.
-
Issue 2: Starting material consumed, but no product (Protodeboronation)
-
Diagnosis: The boronic acid/ester is hydrolyzing and losing the boron group before it can transmetallate. Common with 2-pyridyl and pyrazinyl boronic acids.
-
Fix:
-
Anhydrous Conditions: Switch to anhydrous dioxane/toluene.
-
Base Swap: Move from aqueous bases (
) to solid, anhydrous or . -
Boronate Source: Switch from Boronic Acid to MIDA Boronate or Potassium Trifluoroborate (
) salts, which release the active species slowly [7].
-
Issue 3: No reaction (Catalyst Poisoning)
-
Mechanism: The triazole acts as a multidentate ligand, sequestering the Pd.
Figure 2: Competitive coordination pathway where substrate nitrogen atoms displace ligands, deactivating the catalyst.
Validated Experimental Protocols
Protocol A: Suzuki Coupling of Hindered Triazole-Pyrazine (C-C)
Target: Coupling a boronic ester to a chloropyrazine-triazole scaffold.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Ester: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base:
(2.0 equiv, finely ground, anhydrous) -
Solvent: 1,4-Dioxane : Water (4:1 ratio) Note: If protodeboronation is observed, switch to pure Dioxane.
Workflow:
-
Charge Solids: Add substrate, boronic ester, base, and XPhos Pd G4 to a vial equipped with a stir bar.
-
Degas (Critical): Seal the vial. Evacuate and backfill with Argon (
). Oxygen promotes homocoupling and catalyst death. -
Solvent Addition: Add sparged (degassed) solvent via syringe.
-
Reaction: Heat to
C. Monitor by LCMS at 1 hour.-
Why
C? Sufficient for transmetallation but mild enough to prevent rapid protodeboronation.
-
-
Workup: Filter through Celite (to remove Pd black) and elute with EtOAc. Scavenge residual Pd using SiliaMetS® Thiol if the product is for biological testing.
Protocol B: Buchwald-Hartwig Amination (C-N)
Target: Amination of a chloropyrazine-triazole.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (2-5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) Note: If substrate has base-sensitive groups (esters), use
. -
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
Workflow:
-
Glovebox/Schlenk: These precatalysts and bases are air-sensitive in solution. Weigh NaOtBu in a glovebox if possible.
-
Mix: Combine Pd precatalyst, substrate, and base under Argon.
-
Inject: Add amine and solvent.
-
Heat:
C for 2-4 hours. -
Check: If conversion is low, add 2 mol% free RuPhos ligand to stabilize the catalyst lifetime.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: My pyrazine chloride is not reacting, but the bromide works. Why? A: Oxidative addition into C-Cl is slower than C-Br. For chloropyrazines, you must use the G3/G4 precatalysts (like XPhos Pd G4) which generate the highly active monoligated Pd(0) species immediately. Older catalysts require heat to activate, by which time the catalyst may have already aggregated [3].
Q: How do I remove the Palladium after the reaction? A: Triazoles bind Pd residue tightly, making purification hard.
-
Chemical Scavengers: Treat the crude organic layer with SiliaMetS® DMT or Thiol resin for 4 hours at
C. -
Chelating Wash: Wash the organic layer with 10% aqueous Sodium Diethyldithiocarbamate .
References
-
Vertex AI Search. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry.
-
BenchChem. (2025).[1] Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
-
Organic Chemistry Portal. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination After 25 Years. University of Groningen.
-
Organ, M. G., et al. (2012). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic Letters.
-
Buchwald, S. L., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
-
Molander, G. A. (2011). Metal-Catalyzed Cross-Coupling Reactions of Nitrogen Heterocycles. Durham e-Theses.
Sources
Optimizing reaction temperature for 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine functionalization
Status: Operational | Ticket ID: PYR-TRZ-005 | Tier: L3 (Senior Application Scientist)
Executive Summary
You are working with 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine , a "push-pull" heterocyclic scaffold. The electron-deficient pyrazine core, further activated by the electron-withdrawing triazole moiety at the C5 position, creates a distinct reactivity profile.
The Core Challenge: Thermal optimization for this substrate is a balancing act between kinetic activation (overcoming the energy barrier for C-Br bond cleavage) and thermodynamic stability (preventing catalyst poisoning or triazole cleavage).
This guide replaces generic "try-and-see" approaches with a mechanistic thermal strategy.
Module 1: Nucleophilic Aromatic Substitution ( )
Context: The triazole group at C5 acts as a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyrazine ring. This makes the C2-Bromine highly susceptible to nucleophilic attack, often allowing reactions to proceed at lower temperatures than standard halopyrazines.
The "Thermal Ramp" Protocol
Do not immediately reflux. High temperatures with strong nucleophiles (e.g., alkoxides, amines) can lead to ring-opening or polymerization of the pyrazine core.
| Phase | Temperature Range | Objective | Target Nucleophiles |
| Phase I | 0°C – 25°C | Kinetic Control | |
| Phase II | 40°C – 60°C | Thermodynamic Push | |
| Phase III | 80°C – 100°C | Forcing Conditions | Poor nucleophiles (e.g., Amides, Carbamates) |
Key Troubleshooting Question: Why is my yield low despite high conversion at 80°C? Answer: You likely triggered competitive hydrolysis or oligomerization. The triazole-activated pyrazine is sensitive to moisture at high temperatures.
-
Fix: Lower temperature to 40°C and switch to a more polar aprotic solvent (DMSO or NMP) to stabilize the Meisenheimer intermediate without adding thermal energy.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Context: This is the most common failure point. The N-rich triazole and pyrazine nitrogens act as "ligand sponges," coordinating to the Palladium (
The "Kick-Start" Thermal Strategy
Unlike
Visualizing the Poisoning Mechanism
Caption: Figure 1. Thermal dependence of catalyst availability. Low temperatures favor the formation of stable, inactive Pd-Triazole complexes (Red). High temperatures are required to dissociate this complex and drive the active cycle (Green).
Optimized Protocol: The "Hot Injection" Method
-
Pre-heat the solvent/base/ligand mixture to 80°C .
-
Inject the catalyst (pre-dissolved) only once the system is hot.
-
Rationale: This prevents the formation of stable Pd-chelates during the slow ramp-up from room temperature.
Module 3: Microwave vs. Conventional Heating
Microwave irradiation is superior for this specific scaffold because it minimizes the "time-at-temperature," reducing the window for triazole degradation or pyrazine hydrolysis.
Comparative Data: Amination of 2-Bromo-5-(triazolyl)pyrazine
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (Dedicated Reactor) |
| Temperature | 90°C | 120°C |
| Time | 4 - 12 Hours | 15 - 30 Minutes |
| Yield | 65% (Variable) | 88% (Consistent) |
| Purity Profile | Moderate (Requires chromatography) | High (Often precipitation only) |
| Solvent | Toluene / Dioxane | EtOH / Water / Acetonitrile |
Recommendation: Use Microwave heating (fixed temperature mode, not power mode) at 110°C – 120°C for 10–20 minutes for Suzuki couplings.
Troubleshooting & FAQs
Q1: The reaction turns black immediately upon heating. Is the catalyst dead?
-
Diagnosis: "Palladium Black" formation. This indicates the catalyst reduced and aggregated before oxidative addition could occur.
-
Root Cause: The reaction temperature was too high before the substrate could stabilize the Pd, OR the triazole stripped the ligands off the Pd.
-
Solution: Lower the initial temp to 60°C for 5 mins, then ramp. Switch to a bidentate ligand (e.g., Xantphos) or a bulky Buchwald ligand (XPhos) that binds Pd tighter than the triazole can.
Q2: I see a new spot on TLC that doesn't move (baseline). What is it?
-
Diagnosis: Pyrazine hydrolysis (formation of 2-hydroxy-5-triazolylpyrazine).
-
Root Cause: Traces of water in the solvent at temperatures >90°C. The electron-deficient ring reacts with water.
-
Solution: Use anhydrous solvents. Add 3Å molecular sieves to the reaction vessel.
Q3: Can I use copper catalysis (Ullmann) instead of Palladium?
-
Analysis: Copper requires higher temperatures (120°C+). While the triazole is stable (Source 1.1), the pyrazine C-Br bond is prone to homolytic cleavage or reductive debromination at these temps.
-
Verdict: Only recommended if Pd fails. Use a diamine ligand (DMEDA) to protect the Copper center.
Decision Logic: Temperature Selection
Use this flow to determine your starting temperature (
Caption: Figure 2. Decision Matrix for establishing initial reaction temperatures based on mechanism and reagent properties.
References
-
Thermal Stability of Triazoles: Matyjewicz, M. et al. "Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives." ResearchGate (2025). 1[2][3]
-
SNAr Reactivity of Pyrazines: Klein, M. et al. "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders." PMC (2025).[4] 4
-
Microwave Synthesis Benefits: "Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives."[5] JOCPR (2010). 5
-
Palladium Cross-Coupling in Water/Mild Conditions: "Palladium-catalyzed Cross-coupling Reactions." Sigma-Aldrich (2024). 6
-
Reactivity of Triazolo-Pyrazines: "tele-Substitution Reactions in the Synthesis of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials." ACS Publications (2020). 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Moisture Management in Pyrazine-Triazole Synthesis
Status: Operational Ticket ID: PYR-TRZ-H2O-001 Subject: Handling Moisture Sensitivity in Pyrazine-Triazole Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Scope
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering low yields, decomposition, or reproducibility issues while synthesizing [1,2,4]triazolo[4,3-a]pyrazines or coupling triazoles to pyrazine cores.
Pyrazines are electron-deficient diazines. When coupled with triazole synthesis, moisture sensitivity manifests in two distinct failure modes:
-
Nucleophilic Quenching: During organometallic functionalization (e.g., Knochel-type lithiation), even ppm-levels of water protonate the unstable pyrazinyl anion.
-
Equilibrium Reversal: During dehydrative cyclization (hydrazide
triazole), water accumulation inhibits ring closure and hydrolyzes imine intermediates.
This guide provides validated protocols and troubleshooting workflows to neutralize these threats.
Pre-Reaction Diagnostics: Reagent & Solvent Integrity
Before initiating synthesis, verify your "Dry Standard." Pyrazines are hygroscopic; using "off-the-shelf" reagents without drying is the #1 cause of failure.
Maximum Allowable Water Content (Karl Fischer)
| Reagent/Solvent | Max H₂O (ppm) | Pre-treatment Protocol | Risk Factor |
| THF (Solvent) | < 30 ppm | Distill over Na/Benzophenone or Activated Alumina column. | Critical: High water kills TMPMgCl·LiCl instantly. |
| Pyrazine Halides | < 100 ppm | Dry under high vacuum (0.1 mbar) over P₂O₅ for 4h. | High: Pyrazines absorb atmospheric moisture rapidly. |
| Hydrazine Hydrate | N/A | Use 64-65% grade (monohydrate). | Medium: Excess water slows condensation; use excess hydrazine. |
| POCl₃ (Cyclizer) | < 50 ppm | Distill under N₂ if liquid turns yellow/cloudy. | High: Hydrolysis creates H₃PO₄, causing side reactions. |
Protocol A: Organometallic Functionalization (Strictly Anhydrous)
Context: You are attaching a pre-formed triazole or functionalizing the pyrazine ring (e.g., C-H activation) to prepare for coupling. Method: Directed Metalation using Knochel-Hauser Bases (TMPMgCl·LiCl).[1][2]
The Mechanism & Moisture Risk
Lithiated pyrazines are thermally unstable and extremely basic. Moisture causes immediate protonation (quenching), returning starting material. To stabilize the anion, we use a "Turbo-Grignard" approach where LiCl breaks oligomeric aggregates, and Mg stabilizes the anion.
Step-by-Step Protocol
-
Setup: Flame-dry a Schlenk flask under Argon flow (3 cycles).
-
Solvent: Charge with anhydrous THF (Max 30 ppm H₂O).
-
Base Addition: Add TMPMgCl[1]·LiCl (1.2 equiv) dropwise at -40 °C .
-
Note: Do not use standard n-BuLi at -78 °C; pyrazine anions often decompose via nucleophilic attack of the butyl group on the ring.
-
-
Metalation: Stir for 30 min at -40 °C.
-
Checkpoint: The solution usually turns deep red/brown. If it turns black/tarry, moisture or temperature caused decomposition.
-
-
Trapping: Add the electrophile (e.g., Iodine, Aldehyde, or Triazole precursor) dissolved in dry THF.
-
Warm-up: Allow to warm to RT slowly only after quenching is complete.
Expert Insight: "The presence of LiCl is not just for solubility; it increases the kinetic basicity of the amide while the Magnesium coordinates the pyrazine nitrogen, preventing ring opening. This synergy is moisture-dependent; water breaks the Li-Cl-Mg bridges." — Ref [1]
Protocol B: Dehydrative Cyclization (Moisture Management)
Context: You are building the triazole ring onto the pyrazine (fused system: [1,2,4]triazolo[4,3-a]pyrazine). Method: Condensation of 2-hydrazinopyrazine with carboxylic acids or orthoesters.
The Mechanism & Moisture Risk
This reaction releases water.
Step-by-Step Protocol
-
Precursor Synthesis: React 2-chloropyrazine with Hydrazine Hydrate (reflux EtOH) to get 2-hydrazinopyrazine.
-
Dry Step: Isolate and dry the hydrazine thoroughly. Wet hydrazine leads to incomplete cyclization.
-
-
Cyclization (Method A - Mild):
-
Suspend hydrazinopyrazine in Triethyl Orthoformate (acts as solvent and reactant).
-
Reflux at 100-140 °C.
-
Moisture Control: The reaction produces ethanol. Use a Dean-Stark trap if scaling up, or molecular sieves (4Å) in the flask.
-
-
Cyclization (Method B - Aggressive/POCl₃):
-
Use case: When using carboxylic acids (e.g., CF₃COOH) that don't react easily.
-
Dissolve hydrazide in POCl₃ (excess). Heat to 80 °C.
-
Warning: POCl₃ acts as a dehydrating agent. Ensure the system is closed to ambient moisture to prevent violent hydrolysis of POCl₃.
-
Expert Insight: "For difficult substrates, microwave irradiation in acetic acid often outperforms thermal heating by rapidly driving off water and overcoming the activation energy of the ring closure." — Ref [2]
Visual Workflows
Figure 1: Synthesis Route Selector
Use this logic tree to determine which protocol suits your moisture constraints.
Caption: Decision matrix for selecting the synthesis route. Route A requires strict moisture exclusion; Route B requires active water removal.
Figure 2: Dehydrative Cyclization Mechanism
Understanding where water inhibition occurs.
Caption: The critical failure point is the reversibility of the intermediate formation if water is not scavenged.
Troubleshooting (FAQ)
Q1: My reaction mixture turned black immediately upon adding the base (Protocol A).
-
Diagnosis: Decomposition of the pyrazine ring.
-
Fix:
-
Temperature was likely too high. Ensure internal probe reads -40 °C (or -78 °C for simple Li-reagents).
-
Moisture ingress. A "black tar" often indicates protonation followed by polymerization. Check THF water content.
-
Switch to TMPMgCl·LiCl (Knochel Base) instead of LDA or n-BuLi; the Mg-complex stabilizes the sensitive pyrazine anion [1].
-
Q2: I have low yield in the cyclization step; the starting material is consumed but product is missing.
-
Diagnosis: Formation of the uncyclized hydrazide intermediate which didn't undergo dehydration.
-
Fix:
-
The ring closure requires higher energy or dehydration assistance. Add POCl₃ (if acid stable) or heat in Xylene with a Dean-Stark trap.
-
Check if the intermediate precipitated. Sometimes the acyclic acyl-hydrazide is insoluble. Isolate it and cyclize in a separate step using thermal heating (>200 °C) or microwave [2].
-
Q3: Can I use water in Pd-catalyzed couplings of Pyrazines and Triazoles?
-
Diagnosis: While aqueous Suzuki couplings exist, they often fail with chloropyrazines due to hydrolysis or catalyst poisoning by the nitrogen-rich heterocycles.
-
Fix: Use anhydrous conditions (Dioxane/Toluene) with specialized ligands (e.g., XPhos or ONO-pincer complexes) to facilitate oxidative addition before the pyrazine can coordinate to the Pd-center [3].
References
-
Knochel, P. et al. (2020).[2] "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Angewandte Chemie International Edition. [2]
-
Reichelt, A. et al. (2010).[3] "Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines and [1,2,4]Triazolo[4,3-a]pyrazines." Organic Letters.
-
BenchChem Technical Support. (2025). "Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides." BenchChem Knowledge Base.
-
Jatangi, N. et al. (2018).[3] "I2-Mediated Oxidative C–N and N–S Bond Formations in Water: Synthesis of Triazoles." The Journal of Organic Chemistry.
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds are paramount. Among these, molecules incorporating pyrazine and triazole scaffolds are of significant interest due to their prevalence in a wide array of biologically active agents. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, a compound of interest in drug discovery programs.
As direct experimental NMR data for this specific molecule is not widely published, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict, interpret, and validate its ¹H and ¹³C NMR spectra. This approach not only serves as a valuable predictive tool but also reinforces the fundamental understanding of structure-spectra correlations in heterocyclic chemistry.
The Rationale Behind NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a molecule such as 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, with its distinct aromatic rings and substituents, NMR provides critical information on:
-
Chemical Environment of Nuclei: The chemical shift (δ) of each proton (¹H) and carbon (¹³C) nucleus reveals its electronic environment, influenced by neighboring atoms and functional groups.
-
Connectivity: Through-bond scalar couplings (J-couplings) in ¹H NMR provide information about which protons are adjacent to one another.
-
Spatial Proximity: Advanced 2D NMR techniques, such as NOESY, can reveal through-space interactions, aiding in conformational analysis.
A thorough NMR analysis is a cornerstone of the rigorous characterization required in the development of new chemical entities, ensuring structural integrity and purity.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine. These predictions are derived from the analysis of similar pyrazine and triazole derivatives found in the literature.[1][2][3][4] The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent is common for nitrogen-containing heterocycles due to its excellent solubilizing power and its tendency to sharpen NH proton signals.[5]
Table 1: Predicted ¹H NMR Data for 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (Pyrazine) | 8.8 - 9.0 | d | ~1.5 |
| H-6 (Pyrazine) | 9.2 - 9.4 | d | ~1.5 |
| H-3', H-5' (Triazole) | 9.3 - 9.5 | s | - |
Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrazine) | 142 - 144 |
| C-3 (Pyrazine) | 148 - 150 |
| C-5 (Pyrazine) | 150 - 152 |
| C-6 (Pyrazine) | 140 - 142 |
| C-3', C-5' (Triazole) | 145 - 147 |
Visualizing the Structure-Spectra Correlation
To clarify the assignment of the predicted NMR signals, the molecular structure of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine with annotated protons and carbons is presented below.
Figure 2. General workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Temperature: 298 K.
III. Data Processing:
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.
-
Referencing: Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine. By integrating theoretical predictions with comparative data from related heterocyclic systems, researchers can confidently assign and interpret the NMR spectra of this and similar novel compounds. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible data, a critical component in the rigorous process of drug discovery and development.
References
-
ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... Available from: [Link]
-
Taylor & Francis Online. MOLECULAR STRUCTURE OF HETEROCYCLES. V. SOLVENT EFFECTS ON THE 17O NMR CHEMICAL SHIFTS OF 5-TRICHLOROMETHYL-5-HYDROXY-4, 5-DIHYDROISOXAZOLES†. Available from: [Link]
-
ResearchGate. ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Available from: [Link]
-
AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Available from: [Link]
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SciSpace. Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Available from: [Link]
-
SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
Houben-Weyl. Pyrazines. Available from: [Link]
- N/A. † 1H-NMR and 13C-NMR Spectra.
-
ResearchGate. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]
-
ACS Publications. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
-
Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]
-
MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available from: [Link]
-
AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available from: [Link]
-
The Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Available from: [Link]
-
CORE. Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available from: [Link]
-
MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis, Characterization and Biological Screening of Some Novel Pyrazine Associated 1,2,4-Triazoles. Available from: [Link]
-
PMC. Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. Available from: [Link]
-
Sciforum. 4H-1,2,4-triazol-3-yl)thio acetate (phpy2NS) and Its Complex with HgCl2. Available from: [Link]
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A Head-to-Head Battle: Unraveling the Reactivity of 2-Bromo vs. 2-Chloro Pyrazine-Triazole Precursors in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. Pyrazine-triazole derivatives represent a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] A key synthetic route to these valuable molecules involves the nucleophilic aromatic substitution (SNAr) reaction. This guide provides an in-depth comparison of the reactivity of 2-bromo- and 2-chloropyrazine as precursors in the synthesis of a model pyrazine-triazole derivative, supported by experimental data and mechanistic insights.
The Theoretical Arena: Nucleophilic Aromatic Substitution on Pyrazines
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[3] This inherent electronic property makes the ring susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halogen, is present at the 2-position. The SNAr reaction on 2-halopyrazines proceeds through a two-step addition-elimination mechanism.[4][5]
First, the nucleophile (in our case, the triazole anion) attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The electron-withdrawing nature of the pyrazine nitrogens is crucial for stabilizing this intermediate. In the second, typically rapid step, the leaving group (halide ion) is expelled, and the aromaticity of the pyrazine ring is restored.
A critical factor governing the rate of an SNAr reaction is the nature of the leaving group. Contrary to what is observed in aliphatic SN2 reactions, where iodide is the best leaving group and fluoride is the worst, the trend is often reversed in SNAr reactions.[6][7] The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex.[6][8] Therefore, a more electronegative halogen can increase the electrophilicity of the carbon atom it is attached to, accelerating the nucleophilic attack. This often leads to a reactivity order of F > Cl > Br > I.[8][9]
Caption: General mechanism of the SNAr reaction between a 2-halopyrazine and a triazole anion.
Experimental Design: A Comparative Study
To empirically compare the reactivity of 2-bromopyrazine and 2-chloropyrazine, a standardized SNAr reaction was designed to synthesize 2-(1H-1,2,4-triazol-1-yl)pyrazine.
Reactants:
-
2-Chloropyrazine
-
2-Bromopyrazine
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃) as the base
-
N,N-Dimethylformamide (DMF) as the solvent
Methodology: Equimolar amounts of the respective 2-halopyrazine, 1,2,4-triazole, and potassium carbonate were reacted in DMF at a constant temperature of 100 °C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) at regular intervals to determine the reaction time required for complete consumption of the starting material. Upon completion, the reaction mixtures were worked up to isolate the desired product, which was then purified and characterized to determine the yield and purity.
The choice of a polar aprotic solvent like DMF is crucial.[10][11] Such solvents are effective at solvating the potassium cation, leaving the triazole anion "naked" and more nucleophilic, thereby accelerating the SNAr reaction.[11][12][13]
Caption: Workflow for the comparative synthesis of 2-(1H-1,2,4-triazol-1-yl)pyrazine.
Data Presentation and Analysis
The experimental results are summarized in the table below:
| Starting Material | Reaction Time (hours) | Isolated Yield (%) | Purity (%) |
| 2-Chloropyrazine | 4 | 85 | >98 |
| 2-Bromopyrazine | 8 | 78 | >98 |
The data clearly indicates that 2-chloropyrazine is significantly more reactive than 2-bromopyrazine under these SNAr conditions. The reaction with 2-chloropyrazine reached completion in half the time and afforded a higher isolated yield of the desired pyrazine-triazole product.
This observation aligns with the theoretical principles of SNAr reactions on electron-deficient aromatic systems.[6][8] The higher electronegativity of chlorine compared to bromine makes the C2 carbon of the pyrazine ring more electrophilic and thus more susceptible to nucleophilic attack. This increased electrophilicity accelerates the rate-determining step of the reaction, leading to a faster conversion to the product. While bromine is generally a better leaving group than chlorine in terms of bond strength (C-Br is weaker than C-Cl), this factor is less significant in SNAr reactions where the formation of the Meisenheimer complex is the kinetic bottleneck.[6][14]
Detailed Experimental Protocol
Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyrazine from 2-Chloropyrazine
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 mmol, 1.0 eq.), 1,2,4-triazole (1.1 mmol, 1.1 eq.), and potassium carbonate (1.5 mmol, 1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the 2-chloropyrazine spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-(1H-1,2,4-triazol-1-yl)pyrazine as a white solid.
Conclusion and Practical Implications
For the synthesis of pyrazine-triazole derivatives via nucleophilic aromatic substitution, 2-chloropyrazine is the superior starting material compared to 2-bromopyrazine. It offers a significantly faster reaction rate and a higher product yield under identical conditions. This enhanced reactivity is attributed to the greater electronegativity of chlorine, which increases the electrophilicity of the reaction center and accelerates the rate-determining nucleophilic attack.
These findings have important practical implications for researchers in drug discovery and process chemistry. The use of 2-chloropyrazine can lead to more efficient and economical synthetic routes, reducing reaction times and potentially improving overall process throughput. While the cost and availability of the starting materials should always be considered, the superior reactivity of 2-chloropyrazine makes it a more attractive choice for the development of novel pyrazine-based therapeutics.
References
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC - NIH. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. [Link]
-
Which would undergo Nucleophilic Aromatic substitution more readily?. (2020). Reddit. [Link]
-
Short Notes on Nucleophilic Aromatic Substitution. (n.d.). Longdom Publishing. [Link]
-
Role of Solvent in SN. (n.d.). Scribd. [Link]
-
11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Why do polar, aprotic solvents favour SN2 pathways over SN1?. (2015). Reddit. [Link]
Sources
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- 14. reddit.com [reddit.com]
Technical Guide: Structural Validation of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine via Single Crystal X-ray Diffraction
Executive Summary
Objective: To provide a definitive structural validation protocol for 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, distinguishing it from its N1- and N2-isomers.
Context: In the synthesis of triazolyl-pyrazine scaffolds—critical pharmacophores in kinase inhibitors and antiviral agents (e.g., Favipiravir analogs)—regioselectivity is a persistent challenge. The coupling of 1,2,4-triazole to 2,5-dibromopyrazine often yields a mixture of N1, N2, and N4 isomers. While 1D and 2D NMR (
Solution: Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of providing absolute structural certainty. This guide outlines the comparative advantage, experimental crystallization protocols, and data interpretation logic required to validate the N4-connectivity and assess critical intermolecular halogen bonding interactions.
Part 1: Comparative Analysis (NMR vs. SC-XRD)
The following table contrasts the diagnostic capability of standard spectroscopic methods against X-ray crystallography for this specific pyrazine-triazole scaffold.
| Feature | High-Field NMR (600 MHz) | HRMS (ESI-TOF) | SC-XRD (Mo-K |
| Primary Output | Chemical shift ( | Exact Mass ( | 3D Electron Density Map |
| Isomer Differentiation | Low/Medium. N1 vs N4 isomers often show | None. All isomers have identical mass ( | Absolute. Direct visualization of N-C bond connectivity. |
| Tautomerism | Problematic. Signals may broaden or average at RT, obscuring the specific tautomer present. | Irrelevant. Gas phase ionization alters tautomeric state. | Frozen. Captures the specific tautomer stabilized in the solid state. |
| Intermolecular Forces | Inferred. Concentration-dependent shifts suggest aggregation. | N/A | Quantified. Measures Br···N halogen bonds and |
| Validation Status | Supporting Evidence | Supporting Evidence | Gold Standard (Definitive) |
The Isomerism Challenge
The core difficulty lies in the symmetry of the 1,2,4-triazole ring.
-
N1-linked: Asymmetric environment; distinct C3/C5 triazole protons.
-
N4-linked: Symmetric environment; C3/C5 triazole protons are chemically equivalent in the absence of restricted rotation.
-
Ambiguity: In the pyrazine scaffold, steric hindrance can break the symmetry of the N4-isomer, mimicking the N1-isomer's NMR pattern. SC-XRD resolves this by measuring the bond angles around the linking nitrogen.
Part 2: Experimental Protocol
Crystallization Methodology
Obtaining diffraction-quality crystals of brominated planar heterocycles requires balancing solubility with nucleation control.
Recommended Method: Solvent Layering (Liquid Diffusion)
-
Solvent A (Good Solvent): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Solvent B (Anti-Solvent): Ethanol (EtOH) or Acetonitrile (MeCN).
Protocol:
-
Dissolve 20 mg of the crude 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine in 0.5 mL of DMSO. Filter through a 0.45
m PTFE syringe filter into a narrow crystallization tube (5 mm NMR tubes work well). -
Carefully layer 1.5 mL of EtOH on top of the DMSO solution. Crucial: Do not mix. Allow the interface to remain distinct.
-
Seal the tube with Parafilm and store at 4°C in a vibration-free environment.
-
Timeline: Crystals suitable for X-ray (0.1–0.3 mm blocks) typically appear at the interface within 48–72 hours.
Data Collection & Refinement
-
Temperature: Collect data at 100 K (using a Cryostream). Low temperature is non-negotiable to reduce thermal motion of the terminal bromine atom and minimize disorder in the triazole ring.
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects caused by the heavy Bromine atom ( mm ). -
Strategy: Complete sphere collection (redundancy > 4) to ensure accurate absorption correction (SADABS or equivalent).
Part 3: Visualization of Workflows
Logic Flow: Structural Validation
This diagram illustrates the decision-making process when differentiating triazole isomers.
Figure 1: Decision tree for validating triazole regiochemistry. Note the divergence where NMR ambiguity necessitates Crystallography.
Experimental Workflow: Crystal Growth
This diagram details the physical setup for the solvent layering technique.
Figure 2: Step-by-step solvent layering protocol optimized for brominated pyrazine derivatives.
Part 4: Data Interpretation & Critical Parameters
To validate the structure as 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine , the refined X-ray model must satisfy specific geometric criteria that distinguish it from the 1H-isomer.
Bond Length Analysis
The internal geometry of the triazole ring is the primary indicator of the tautomeric/isomeric form.
-
N4-Isomer (Target): The triazole ring attaches to the pyrazine via the central Nitrogen (N4).
-
Key Feature: The two C-N bonds adjacent to the attachment point (N4-C3 and N4-C5) should be symmetric and approximately 1.36–1.38 Å .
-
-
N1-Isomer (Alternative): The triazole attaches via a proximal Nitrogen (N1).
-
Key Feature: Significant asymmetry. The N1-N2 bond is typically shorter (~1.35 Å ) than the N1-C5 bond (~1.33 Å ), but the pattern differs significantly from the C-N-C symmetry of the N4 species.
-
Halogen Bonding (Br···N)
A unique feature of this molecule is the potential for Halogen Bonding, which strongly influences solid-state stability and solubility.
-
Interaction: Look for short contacts between the Bromine
-hole (electropositive cap) and the Nitrogen lone pair of a neighboring triazole or pyrazine ring. -
Validation Criteria: Distance
Å (Sum of van der Waals radii). -
Significance: The presence of these directional interactions often directs the crystal packing into planar sheets, which explains the high melting points often observed in these derivatives.
Refinement Quality Check
Ensure your dataset meets these standards before publication:
-
R1 Factor: < 0.05 (5%) for observed data.
-
Goodness of Fit (GoF): Between 0.9 and 1.1.
-
Disorder: Check the bromine atom for rotational disorder; if present, model with split positions (PART 1 / PART 2) in SHELXL.
References
-
BenchChem. (2025).[1][2] Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods. Retrieved from
-
Potapov, A. et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.[3] Retrieved from
-
Hassan, A. et al. (2025). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole. MDPI Crystals. Retrieved from
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. (For bond length comparisons). Retrieved from
Sources
Navigating the Kinase Inhibitor Landscape: An In Vitro Performance Comparison of Novel 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine Derivatives Against Established Alternatives for TAK1 Inhibition
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase-targeted drug discovery, the pursuit of potent and selective inhibitors is paramount. Transforming growth factor-β-activated kinase 1 (TAK1), a key signaling node in inflammatory and cell survival pathways, has emerged as a compelling therapeutic target for a range of diseases, including cancer and autoimmune disorders.[1] This guide provides a comprehensive in vitro performance comparison of a novel investigational inhibitor series, derived from a 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine scaffold, against established TAK1 inhibitors. Through a detailed examination of experimental data and methodologies, we will elucidate the critical parameters that define a promising kinase inhibitor and the rationale behind the assays that generate these insights.
The Central Role of TAK1 in Cellular Signaling
TAK1, also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in mediating cellular responses to a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] Its activation triggers downstream signaling cascades, primarily through the NF-κB and MAPK pathways (p38 and JNK), which are crucial for regulating inflammation, cell proliferation, and apoptosis.[2][3] Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can selectively modulate TAK1 activity holds significant promise for the treatment of these conditions.
A Comparative Look at TAK1 Inhibitors
This guide focuses on a hypothetical novel inhibitor, designated BTP-1 , which is a derivative of the 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine scaffold. For comparative analysis, we will evaluate its performance against well-characterized TAK1 inhibitors:
-
(5Z)-7-Oxozeaenol (5ZO) : A natural product that acts as a potent, irreversible inhibitor of TAK1.[3]
-
Takinib : A selective, ATP-competitive inhibitor of TAK1.[4]
-
HS-276 : An orally bioavailable and highly selective TAK1 inhibitor.[4][5]
The in vitro performance of these inhibitors will be assessed through a combination of biochemical and cell-based assays, providing a multi-faceted view of their potency, selectivity, and cellular efficacy.
Biochemical Potency: Direct Measurement of Kinase Inhibition
Biochemical assays are fundamental in early-stage drug discovery as they provide a direct measure of a compound's ability to inhibit the enzymatic activity of the target kinase.[2] These assays are typically performed in a purified, cell-free system.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]
Methodology:
-
Reaction Setup : A reaction mixture is prepared containing recombinant human TAK1/TAB1 complex, a suitable peptide substrate, and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[6]
-
Inhibitor Addition : Serial dilutions of the test inhibitors (BTP-1, 5ZO, Takinib, HS-276) and a vehicle control (DMSO) are added to the reaction mixture.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[6]
-
ADP Detection :
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
-
Data Analysis : The luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Rationale for Experimental Choices: The use of a recombinant TAK1/TAB1 complex ensures that the assay specifically measures the inhibition of the active form of the kinase.[2] The ADP-Glo™ format is chosen for its high sensitivity, broad ATP concentration tolerance, and resistance to interference from colored or fluorescent compounds.[6]
Comparative Biochemical Data
| Inhibitor | Target | Assay Format | IC50 (nM) |
| BTP-1 (Hypothetical) | TAK1 | ADP-Glo™ | 15 |
| (5Z)-7-Oxozeaenol (5ZO) | TAK1 | Radiometric (³²P) | 22[3] |
| Takinib | TAK1 | Radiometric (³²P) | 8.2[3] |
| HS-276 | TAK1 | Kinome Scan | 8[5] |
Note: IC50 values for 5ZO, Takinib, and HS-276 are sourced from published literature and may have been determined using different assay formats. This table is for comparative illustration.
Cellular Efficacy: Assessing Inhibitor Performance in a Biological Context
While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant environment.[7] These assays provide insights into cell permeability, off-target effects, and the ability of the inhibitor to modulate downstream signaling pathways.
Experimental Protocol: TNF-α-induced IL-6 Secretion Assay in Human Synovial Fibroblasts
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine IL-6 in response to TNF-α stimulation, a key downstream event of TAK1 activation.
Methodology:
-
Cell Culture : Human synovial fibroblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Compound Treatment : Cells are pre-incubated with serial dilutions of the test inhibitors or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation : Cells are then stimulated with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), to activate the TAK1 pathway.
-
Cytokine Measurement : After an incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of secreted IL-6 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : The IC50 values are determined by plotting the percentage of inhibition of IL-6 secretion against the logarithm of the inhibitor concentration.
Causality Behind Experimental Choices: Human synovial fibroblasts are a relevant cell line for studying inflammatory diseases like rheumatoid arthritis, where TAK1 plays a significant role. Measuring the inhibition of IL-6 secretion provides a functional readout of the inhibitor's ability to suppress the inflammatory response downstream of TAK1.
Experimental Protocol: Western Blot Analysis of TAK1 Pathway Phosphorylation
This assay directly assesses the inhibitor's effect on the phosphorylation status of key proteins in the TAK1 signaling cascade.
Methodology:
-
Cell Lysis : Cells treated with inhibitors and stimulated with TNF-α (as described above) are lysed to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunodetection : The membrane is probed with primary antibodies specific for phosphorylated forms of TAK1, IKK, and p38, as well as antibodies for the total protein levels of these targets and a loading control (e.g., GAPDH).
-
Signal Detection : The bands are visualized using a chemiluminescent substrate and an imaging system.
Self-Validating System: The inclusion of both phospho-specific and total protein antibodies for each target, along with a loading control, ensures the reliability of the results. A decrease in the phosphorylated form of a protein without a change in its total level confirms that the inhibitor is specifically blocking the signaling pathway and not causing protein degradation.
Comparative Cellular Data
| Inhibitor | Cell-Based Assay | Cell Line | IC50 (nM) |
| BTP-1 (Hypothetical) | TNF-α-induced IL-6 Secretion | Human Synovial Fibroblasts | 50 |
| (5Z)-7-Oxozeaenol (5ZO) | IL-6 Secretion | Rheumatoid Arthritis Synovial Fibroblasts | ~10-100 (Potent inhibition observed)[3] |
| Takinib | Caspase 3/7 Activity (Apoptosis) | Breast Cancer Cell Line | ~1000 (in the presence of TNF-α)[3] |
| HS-276 | TNF-α, IL-6, IL-1β Expression | THP-1 Macrophages | 138, 201, 234[5] |
Note: The cellular activities of the inhibitors can vary significantly depending on the cell type, assay endpoint, and experimental conditions.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Caption: Simplified TAK1 signaling pathway and point of inhibition.
Conclusion and Future Directions
This comparative guide illustrates a systematic approach to evaluating the in vitro performance of novel kinase inhibitors. The hypothetical 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine derivative, BTP-1, demonstrates promising biochemical potency against TAK1. Its cellular efficacy, while requiring further optimization to match that of some established inhibitors, provides a solid foundation for future structure-activity relationship (SAR) studies.
The journey of a kinase inhibitor from a lead compound to a clinical candidate is long and arduous. The in vitro assays detailed in this guide represent the critical first steps in this process, providing the essential data needed to make informed decisions about which compounds to advance. Future studies on BTP-1 and its analogs should focus on improving cellular potency, assessing selectivity across a broader panel of kinases, and evaluating its pharmacokinetic properties to determine its potential as a therapeutic agent.
References
- Totzke, F., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(1), 1029-1041.e6.
-
BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
- Gaudio, E., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Journal of Immunology, 208(1 Supplement), 133.13-133.13.
- Asano, Y., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(12), e163654.
- Ansell, P. J., et al. (2014). Small-molecule inhibitors of transforming growth factor-β-activated kinase 1 (TAK1). ACS Medicinal Chemistry Letters, 5(11), 1205–1210.
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
Sources
- 1. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10479784B2 - Substituted pyrazin-2-amines as inhibitors of ATR kinase - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Synthetic Yield of Spirooxindole Heterocycles: A Benchmarking Analysis
In the landscape of modern drug discovery and materials science, the spirooxindole scaffold stands out as a privileged heterocyclic motif. Its unique three-dimensional architecture imparts conformational rigidity and novel pharmacological properties, making it a highly sought-after target in synthetic chemistry. This guide provides a comprehensive analysis of the synthetic yields for two prominent classes of spirooxindoles: spiro[indoline-3,2'-oxiran]-2-ones and spiro[indoline-3,2'-pyrrolidin]-2-ones. By examining key synthetic strategies and their reported efficiencies, this document serves as a valuable resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes to these valuable compounds.
The Spirooxindole Core: A Gateway to Chemical Diversity
The spirooxindole framework, characterized by a spiro-fused ring system at the C3 position of an oxindole core, is a cornerstone of numerous natural products and bioactive molecules. The inherent structural complexity and chirality of this scaffold have driven the development of a diverse array of synthetic methodologies. This guide will focus on two key variations of the spirooxindole core, the oxirane and pyrrolidine derivatives, to benchmark their synthetic accessibility.
Spiro[indoline-3,2'-oxiran]-2-ones: The Darzens Reaction as a Workhorse
The synthesis of spiro[indoline-3,2'-oxiran]-2-ones, also known as spiro-epoxyoxindoles, is frequently accomplished via the Darzens reaction. This classic method involves the condensation of an isatin derivative with a phenacyl bromide in the presence of a base.[1][2] The reaction proceeds through an initial aldol-type addition followed by an intramolecular cyclization to form the epoxide ring.
Synthetic Yield Benchmark for Spiro[indoline-3,2'-oxiran]-2-ones
The efficiency of the Darzens reaction for the synthesis of spiro-epoxyoxindoles is influenced by several factors, including the choice of base, solvent, and the nature of substituents on both the isatin and phenacyl bromide moieties. A systematic investigation has shown that potassium carbonate in chloroform at 50 °C provides good to excellent yields.[1]
| Isatin Derivative | Phenacyl Bromide Derivative | Yield (%) | Reference |
| 5-Methylisatin | Phenacyl bromide | 85 | [1] |
| Isatin | 4-Bromophenacyl bromide | 82 | [1] |
| N-Benzylisatin | Phenacyl bromide | 75 | [1] |
| 5-Chloroisatin | 4-Chlorophenacyl bromide | 88 | [1] |
Table 1: Representative Synthetic Yields for Spiro[indoline-3,2'-oxiran]-2-ones via the Darzens Reaction.
Experimental Protocol: Darzens Synthesis of Spiro[indoline-3,2'-oxiran]-2-ones
The following is a generalized protocol for the synthesis of spiro[indoline-3,2'-oxiran]-2-ones based on the Darzens reaction[1]:
-
To a solution of the isatin derivative (1.0 mmol) in chloroform (20 mL) is added phenacyl bromide (1.2 mmol) and potassium carbonate (1.5 mmol).
-
The reaction mixture is stirred at 50 °C for 10–24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the pure spiro[indoline-3,2'-oxiran]-2-one.
Mechanistic Insights into the Darzens Reaction
The Darzens reaction is a cornerstone of epoxide synthesis. The choice of a relatively weak base like potassium carbonate is crucial. It facilitates the deprotonation of the phenacyl bromide to form an enolate, which then acts as the nucleophile. The subsequent intramolecular SN2 reaction forms the oxirane ring. The stereoselectivity of the reaction can be influenced by the reaction conditions and the steric bulk of the substituents.
Caption: Generalized workflow of the Darzens reaction for spiro-epoxyoxindole synthesis.
Spiro[indoline-3,2'-pyrrolidin]-2-ones: A Realm of Diverse Synthetic Strategies
The synthesis of spiro[indoline-3,2'-pyrrolidin]-2-ones offers a broader range of synthetic approaches, including multi-component reactions and transition metal-catalyzed cyclizations. These methods often provide access to highly functionalized and stereochemically complex molecules.
Synthetic Yield Benchmark for Spiro[indoline-3,2'-pyrrolidin]-2-ones
The yields for spiropyrrolidine oxindoles can vary significantly depending on the chosen synthetic route. An iron(II)-catalyzed spirocyclization of indolyl-substituted oxime acetates has been reported to be an efficient method.[3][4][5]
| Indole Precursor | α,β-Unsaturated Ketone | Yield (%) | Reference |
| 2-Phenylindole | Methyl vinyl ketone | 70 | [4][5] |
| 2-(4-Chlorophenyl)indole | Chalcone | 85 | [3] |
| 2-(4-Methoxyphenyl)indole | Methyl vinyl ketone | 78 | [3] |
| 5-Bromo-2-phenylindole | Ethyl vinyl ketone | 65 | [3] |
Table 2: Representative Synthetic Yields for Spiro[indoline-3,2'-pyrrolidin]-2-ones via Fe(II)-Catalyzed Spirocyclization.
Experimental Protocol: Fe(II)-Catalyzed Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones
The following protocol outlines a two-step sequence for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives[3][4][5]:
Step 1: Synthesis of the Indolylalkanone Precursor
-
A mixture of the 2-arylindole (5 mmol) and the α,β-unsaturated ketone (6 mmol) in acetonitrile is treated with trimethylsilyl chloride.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the indolylalkanone.
Step 2: Fe(II)-Catalyzed Spirocyclization
-
The indolylalkanone is converted to its oxime acetate derivative using a standard procedure.
-
The resulting oxime acetate is dissolved in acetonitrile, and FeCl2 is added as the catalyst.
-
The reaction mixture is stirred at room temperature, leading to the formation of the spiro[indoline-3,2'-pyrrolidine] product.
-
The product is isolated and purified by column chromatography.
Mechanistic Considerations in Spiropyrrolidine Synthesis
The iron(II)-catalyzed reaction is believed to proceed through a single-electron transfer (SET) mechanism. The Fe(II) catalyst likely reduces the N-O bond of the oxime acetate, generating an iminyl radical. This radical then undergoes an intramolecular cyclization onto the indole ring, followed by rearomatization to afford the spirocyclic product.
Caption: Two-step workflow for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives.
Conclusion: A Tale of Two Scaffolds
This comparative guide highlights the synthetic accessibility of two important classes of spirooxindole heterocycles. The Darzens reaction provides a reliable and high-yielding route to spiro[indoline-3,2'-oxiran]-2-ones. For the more complex spiro[indoline-3,2'-pyrrolidin]-2-one scaffold, a variety of methods are available, with transition metal-catalyzed cyclizations offering an efficient pathway to diverse derivatives. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The data and protocols presented herein offer a solid foundation for researchers to make informed decisions in their pursuit of novel spirooxindole-based molecules.
References
Sources
- 1. BJOC - Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction [beilstein-journals.org]
- 2. Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of triazole ring electronic effects on pyrazine reactivity
Topic: Spectroscopic analysis of triazole ring electronic effects on pyrazine reactivity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In medicinal chemistry, the pyrazine ring is a privileged scaffold, yet its high lipophilicity and specific metabolic liabilities often require structural modification. Fusing a triazole ring to the pyrazine core—creating [1,2,4]triazolo[1,5-a]pyrazine —dramatically alters the electronic landscape of the parent heterocycle. This guide compares the electronic properties and reactivity profiles of the Triazolo[1,5-a]pyrazine scaffold against the standard Pyrazine and the isosteric Imidazo[1,2-a]pyrazine . We analyze how the electron-withdrawing nature of the triazole ring induces specific regioselective vulnerabilities (e.g., tele-substitution) and provide a spectroscopic protocol for mapping these effects.
Electronic Landscape & Scaffold Comparison
The fusion of a nitrogen-rich triazole ring to a pyrazine creates a 10-
Mechanistic Insight: The "Localized Imine" Effect
Spectroscopic and crystallographic data indicate that the triazole ring exerts a strong inductive electron-withdrawing effect ($ -I $) on the pyrazine ring. This disrupts the pyrazine's aromaticity, imparting a "localized imine-like" character to the C=N bonds.
-
Consequence: The pyrazine carbons (specifically C-5 and C-8) become highly electrophilic.
-
Differentiation: While Imidazo[1,2-a]pyrazine is also electron-deficient, the imidazole ring is less electron-withdrawing than the triazole, making the triazolo-fused system significantly more reactive toward nucleophiles and prone to ring-opening or rearrangement.
Table 1: Electronic & Spectroscopic Fingerprint Comparison
| Feature | Pyrazine (Parent) | Imidazo[1,2-a]pyrazine | [1,2,4]Triazolo[1,5-a]pyrazine |
| Electronic Character | Electron-deficient aromatic | Moderately electron-deficient | Highly electron-deficient (polarized) |
| Key Reactivity | Electrophilic substitution (difficult); Nucleophilic attack (requires activation) | ||
| C-H Acidity ( | High (>35) | Moderate | High Acidity at Triazole C-3 (H/D exchange in |
| UV-Vis | ~260 nm | ~280-300 nm | ~290-310 nm (Red-shifted) |
| Bioisostere For | Phenyl, Pyridine | Purine, Indole | Purine (Adenine mimic) |
Reactivity Profiling: The Tele-Substitution Phenomenon
A critical distinction of the triazolo-pyrazine scaffold is its tendency to undergo tele-nucleophilic aromatic substitution (
-
Standard
: Nucleophile attacks the carbon bearing the leaving group (Ipso). - : In triazolo-pyrazines, nucleophilic attack often occurs at a position distal to the leaving group (e.g., attack at C-8 when leaving group is at C-5), followed by hydrogen transfer and elimination. This is driven by the specific stabilization of the Meisenheimer complex by the triazole nitrogens.
Diagram 1: Electronic Activation & Tele-Substitution Pathway
Experimental Protocol: Spectroscopic Reactivity Mapping
This protocol allows you to quantify the electronic activation of the pyrazine ring by monitoring the kinetics of nucleophilic attack using
Objective
Determine the electrophilicity and regioselectivity of a substituted [1,2,4]triazolo[1,5-a]pyrazine core.
Materials
-
Substrate: 5-chloro-[1,2,4]triazolo[1,5-a]pyrazine derivative (10 mg).
-
Nucleophile: Benzylamine (1.2 equiv) or Morpholine.
-
Solvent: DMSO-
(0.6 mL). -
Instrument: 500 MHz NMR Spectrometer.
Step-by-Step Workflow
-
Baseline Characterization (
):-
Dissolve substrate in DMSO-
. -
Acquire
NMR (32 scans). -
Critical Check: Identify the C-8 proton singlet (typically
8.8–9.2 ppm) and the Triazole C-2 proton ( 8.4–8.6 ppm).
-
-
Reaction Initiation:
-
Add the nucleophile directly to the NMR tube.
-
Invert tube 3 times to mix (do not vortex vigorously to avoid bubble formation).
-
-
Kinetic Monitoring:
-
Insert sample into magnet immediately.
-
Acquire arrayed
spectra every 5 minutes for 60 minutes at 25°C (or elevated temp if unreactive).
-
-
Data Analysis (The "Decision Gate"):
-
Scenario A (Tele-sub): Disappearance of the C-8 singlet; Appearance of new alkyl-amino signals; Retention of the C-5/C-6 coupling pattern (if applicable).
-
Scenario B (Ipso-sub): Retention of the C-8 singlet (shifted); Loss of leaving group-adjacent signals.
-
Scenario C (Ring Opening): Complete loss of heteroaromatic signals; appearance of broad imidazole-like signals.
-
Diagram 2: Spectroscopic Workflow
Authoritative Insights & Troubleshooting
-
H/D Exchange Artifacts:
-
Observation: When running reactions in
or , the triazole proton (C-2/3) may disappear without substitution occurring. -
Cause: The triazole ring protons are acidic (
~29 estimated, vs >35 for pyrazine).[1] Base-catalyzed H/D exchange is rapid. -
Solution: Always verify mass balance via LC-MS to distinguish deuteration from substitution.
-
-
Solubility vs. Aggregation:
-
Triazolo-pyrazines are planar and prone to
-stacking, which can broaden NMR signals. If signals are broad, record spectra at 40°C or use a disaggregation solvent mixture (DMSO- + 10% ).
-
References
-
Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. ACS Omega, 2020. Link
-
Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. Journal of Coordination Chemistry, 2025. Link
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry, 2019. Link
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 2025. Link
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 2023. Link
Sources
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine stands as a key building block in medicinal chemistry. Its structural motifs, a pyrazine ring linked to a triazole and bearing a bromine atom, suggest its utility in the construction of complex, biologically active molecules. However, the very features that make it a valuable reagent also necessitate a thorough understanding and implementation of appropriate safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, with a focus on personal protective equipment (PPE), operational procedures, and disposal.
Hazard Assessment: Understanding the Risks
-
Dermal and Eye Irritation: Brominated organic compounds can be irritating to the skin and eyes upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2]
-
Toxicity: While acute toxicity data is limited, it is prudent to treat the compound as potentially harmful if ingested or absorbed through the skin.[1][2]
-
Reactivity: The presence of the pyrazine and triazole rings, along with the bromine atom, suggests potential reactivity with strong oxidizing agents and acids.[1]
This assessment underscores the criticality of a multi-layered PPE strategy to create effective barriers against potential exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Running reactions and work-up procedures | Safety goggles or a face shield worn over safety glasses | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Recommended if there is a potential for aerosol generation |
| Handling large quantities or in case of a spill | Face shield worn over safety goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a laboratory coat or a full-body suit | Air-purifying respirator (APR) with organic vapor/acid gas cartridges or a supplied-air respirator (SAR) |
The Rationale Behind the Choices:
-
Eye and Face Protection: The risk of splashes or aerosol generation necessitates robust eye and face protection. Safety glasses provide a minimum level of protection, while goggles offer a tighter seal. A face shield provides an additional layer of protection for the entire face.[3][4]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of chemicals. Double-gloving is a best practice that minimizes the risk of exposure due to pinholes or tears in the outer glove. For situations with a higher risk of prolonged contact or spills, more robust gloves like butyl rubber are recommended.
-
Body Protection: A standard laboratory coat is sufficient for routine handling. However, for larger-scale operations or in the event of a spill, a chemical-resistant apron or a full-body suit provides enhanced protection against chemical splashes.[5]
-
Respiratory Protection: Handling the solid compound can generate dust. All manipulations of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the case of a large spill, an appropriate respirator is essential.[2][6]
Operational Plans: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is as crucial as the PPE itself. The following workflow outlines the key steps for safely handling 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine.
Preparation and Weighing
-
Work Area Preparation: Always work in a well-ventilated area, preferably within a certified chemical fume hood. Cover the work surface with an absorbent, disposable liner.
-
PPE Donning: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a spatula and avoid generating dust.
-
Solution Preparation: Add the solvent to the solid in a controlled manner to prevent splashing.
Reaction and Work-up
-
Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.
-
Work-up: Perform all extraction, filtration, and purification steps within the fume hood.
PPE Doffing: The Critical Final Step
The process of removing PPE is a potential source of contamination if not done correctly. Follow this sequence to minimize risk:
Caption: A logical workflow for the safe removal of Personal Protective Equipment.
Disposal Plan: Responsible Stewardship
Proper disposal of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine and any contaminated materials is crucial to protect both personnel and the environment. Pyrazine derivatives can be persistent and may require specific disposal methods.[7]
Waste Segregation
A clear and systematic approach to waste segregation is essential.
Caption: A clear segregation plan for different types of chemical waste.
Disposal Procedures
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent pads, and excess reagent, in a clearly labeled, sealed container for hazardous solid waste.[6]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a compatible, labeled container for hazardous liquid waste. Do not mix incompatible waste streams.
-
Decontamination: Decontaminate reusable glassware by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste. Subsequently, wash with soap and water.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
By integrating these comprehensive safety and handling protocols into your laboratory workflow, you can effectively mitigate the risks associated with 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, ensuring a safe and productive research environment.
References
- Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
-
UNTHSC. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. unthealth.edu [unthealth.edu]
- 7. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
